(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
Description
Properties
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYMWMOKKONGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis protocols for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically approached in a two-step process, commencing with the formation of a key intermediate, 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile, followed by the reduction of the nitrile moiety to the target primary amine. This guide provides detailed experimental methodologies, quantitative data, and workflow visualizations to facilitate its practical application in a research and development setting.
I. Synthetic Strategy Overview
The most direct and efficient pathway to synthesize this compound involves two key transformations:
-
Step 1: Pyrazole Ring Formation. This step involves the cyclocondensation reaction of a trifluoromethylated β-ketonitrile, namely 4,4,4-trifluoro-3-oxobutanenitrile, with hydrazine hydrate. This reaction typically proceeds with good regioselectivity to yield the core heterocyclic intermediate, 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile.
-
Step 2: Nitrile Group Reduction. The carbonitrile functional group of the pyrazole intermediate is subsequently reduced to the desired aminomethyl group. Several established methods for nitrile reduction are applicable here, offering flexibility in terms of reaction conditions and reagent selection. The most common and effective methods include catalytic hydrogenation with Raney® Nickel or chemical reduction with hydride reagents such as Lithium Aluminum Hydride (LiAlH₄).
The overall synthetic workflow is depicted below.
Caption: Overall synthetic pathway for this compound.
II. Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
This protocol describes the formation of the pyrazole ring from 4,4,4-trifluoro-3-oxobutanenitrile.
Materials:
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile as a solid.
Protocol 2: Reduction of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
This section details three common methods for the reduction of the nitrile intermediate to the target amine. The choice of method may depend on available equipment, safety considerations, and desired scale.
Method A: Catalytic Transfer Hydrogenation with Raney® Nickel [4]
Caption: Experimental workflow for nitrile reduction using Raney® Nickel transfer hydrogenation.
Materials:
-
5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
-
Raney® Nickel (slurry in water)
-
2-Propanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Prepare a solution of 2% KOH (w/v) in 2-propanol.
-
In a round-bottom flask, add 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) and the 2-propanol/KOH solution.
-
Carefully add a slurry of Raney® Nickel (approximately 2.5 times the weight of the nitrile) to the flask.
-
Heat the suspension to reflux with vigorous stirring for 1-3 hours.
-
After cooling to room temperature, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the N-isopropylidene amine intermediate. Hydrolyze this intermediate by treating with 1M HCl and stirring at room temperature for 1 hour.
-
Basify the aqueous solution with 2M NaOH until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Method B: Reduction with Raney® Nickel and Potassium Borohydride [5][6]
Materials:
-
5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
-
Raney® Nickel (moist)
-
Potassium borohydride (KBH₄)
-
Dry ethanol
Procedure:
-
In a flask, suspend Raney® Nickel (moist, ~1.0 eq by weight) and potassium borohydride (4.0 eq) in dry ethanol under an inert atmosphere.
-
Add a solution of 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in dry ethanol to the suspension.
-
Stir the mixture vigorously at room temperature for 45-90 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Method C: Reduction with Lithium Aluminum Hydride (LiAlH₄) [7][8]
Materials:
-
5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine.
III. Data Presentation
The following table summarizes the key quantitative aspects of the described nitrile reduction methods. The data presented are typical for general nitrile reductions and may require optimization for the specific substrate.
| Method | Reducing Agent(s) | Solvent | Temperature | Typical Yields (%) | Key Considerations |
| A: Catalytic Transfer Hydrogenation | Raney® Ni, 2-Propanol, KOH | 2-Propanol | Reflux | >90[4] | Avoids high-pressure H₂, pyrophoric catalyst handling. |
| B: Raney® Nickel & Borohydride Reduction | Raney® Ni, KBH₄ | Ethanol | Room Temperature | 85-95[6] | Mild conditions, good yields. |
| C: Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF | Reflux | 70-90 | Powerful reagent, requires anhydrous conditions and careful workup. |
IV. Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of a pyrazole-3-carbonitrile intermediate followed by its reduction. This guide provides detailed protocols for the key transformations, offering researchers multiple options for the critical nitrile reduction step. The choice of the reduction method can be tailored to the specific laboratory capabilities and project requirements. The methodologies and data presented herein serve as a comprehensive resource for the efficient synthesis of this important fluorinated pyrazole building block.
References
- 1. 4,4,4-Trifluoro-3-oxobutanenitrile | 110234-68-9 | FT81701 [biosynth.com]
- 2. 4,4,4-Trifluoro-3-oxobutanenitrile | C4H2F3NO | CID 13843540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological relevance of the novel heterocyclic compound, (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine. This molecule belongs to the class of trifluoromethyl-pyrazoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in a variety of biologically active agents.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. The data presented is a combination of predicted values for the target compound and experimental data from closely related analogs, providing a comprehensive profile for this molecule.
| Property | Value | Source |
| Molecular Formula | C₅H₆F₃N₃ | PubChem CID: 126796406[1] |
| Molecular Weight | 165.12 g/mol | Calculated |
| Monoisotopic Mass | 165.05138 Da | Predicted[1] |
| CAS Number | 1254717-53-7 | Chemical Suppliers[2] |
| Predicted XlogP | 0.0 | PubChem CID: 126796406[1] |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, drawing from established methodologies for the preparation of functionalized pyrazoles. A representative synthetic approach is outlined below.
General Synthetic Workflow
References
Spectroscopic Analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Technical Guide
Introduction
Predicted and Expected Spectroscopic Data
Due to the absence of published experimental spectra for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, this section presents predicted mass spectrometry data and a discussion of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features based on its chemical structure and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, the exact mass can be calculated and is a key identifier. Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is available.
| Adduct | Predicted m/z |
| [M+H]⁺ | 166.05866 |
| [M+Na]⁺ | 188.04060 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12-14 | Broad Singlet | 1H | N-H (pyrazole) |
| ~ 6.5 | Singlet | 1H | C-H (pyrazole ring) |
| ~ 3.9 | Singlet | 2H | CH₂ (aminomethyl) |
| ~ 1.5-2.5 | Broad Singlet | 2H | NH₂ (amine) |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C=N (pyrazole) |
| ~ 140 (quartet, J ≈ 35-40 Hz) | C -CF₃ (pyrazole) |
| ~ 122 (quartet, J ≈ 270 Hz) | C F₃ |
| ~ 100 | C-H (pyrazole) |
| ~ 35 | C H₂-NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine and pyrazole) |
| 3000-2800 | Medium | C-H stretching |
| 1650-1550 | Medium | N-H bending, C=N stretching (pyrazole ring) |
| 1350-1100 | Strong | C-F stretching (trifluoromethyl) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard proton NMR pulse sequence is used.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds being common for qualitative spectra.
-
-
¹³C NMR Acquisition:
-
The instrument is set up similarly to the ¹H NMR experiment.
-
A standard pulse sequence for proton-decoupled ¹³C NMR is employed.
-
A longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the solvent peak or internal standard.
Infrared (IR) Spectroscopy
A common method for analyzing solid organic compounds is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[1]
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample is placed on the crystal, and firm contact is ensured using a pressure clamp.
-
The sample spectrum is then recorded.
-
Typical scan settings include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans over a wavenumber range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small organic molecules.[2][3]
-
Sample Introduction: The sample is introduced into the ionization source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ionization source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).[3]
-
Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a key building block in modern medicinal chemistry. This document details its commercial suppliers, physicochemical properties, a representative synthetic protocol, and its significant role in the development of targeted therapeutics, particularly as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Commercial Availability
This compound is available from a number of commercial suppliers, typically as a research chemical. The compound is often listed under its CAS number, 1254717-53-7 . The hydrochloride salt, (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: 1402586-42-8 ), is also commercially available and may serve as a more stable alternative for certain applications[1]. Due to the tautomeric nature of the pyrazole ring, the 3- and 5-substituted isomers are often named interchangeably.
A summary of representative commercial suppliers is provided in the table below. Researchers are advised to contact the suppliers directly for the most current information on purity, availability, and pricing.
| Supplier | Product Name | CAS Number | Purity | Notes |
| CP Lab Safety | This compound | 1254717-53-7 | min 95% | Available in 100 mg quantities[2]. |
| ChemShuttle | (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride | 1402586-42-8 | 95% | Hydrochloride salt, stored at 2-8 °C[1]. |
| BLD Pharmatech | This compound | 1254717-53-7 | 95% | |
| abcr GmbH | This compound | 1254717-53-7 | - | |
| chemPUR | This compound | 1254717-53-7 | - |
Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively published. However, based on data for closely related analogs and computational predictions, the following properties can be expected.
| Property | Value | Source |
| Molecular Formula | C₅H₆F₃N₃ | PubChemLite[3] |
| Molecular Weight | 165.12 g/mol | |
| Monoisotopic Mass | 165.05138 Da | PubChemLite[3] |
| Predicted XlogP | 0.0 | PubChemLite[3] |
| Appearance | White to off-white solid (predicted) | |
| Storage Temperature | 2-8 °C (for hydrochloride salt) | ChemShuttle[1] |
Table 2: Physicochemical Properties of this compound.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the pyrazole ring proton, the CH₂ group of the aminomethyl moiety, and the NH₂ protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the aminomethyl carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the aminomethyl group and parts of the pyrazole ring. Predicted m/z for [M+H]⁺ is 166.05866[3]. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching, C=N and N-N stretching of the pyrazole ring, and strong C-F stretching vibrations. |
Table 3: Expected Spectroscopic Data for this compound.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible and commonly employed synthetic strategy involves the construction of the trifluoromethylated pyrazole core followed by the introduction or modification of a functional group to yield the desired aminomethyl substituent. A representative multi-step synthesis is outlined below, based on established pyrazole synthesis methodologies[4][5].
General Synthetic Workflow
The synthesis can be logically divided into two main stages: the formation of a functionalized pyrazole intermediate and its subsequent conversion to the target amine.
Caption: A plausible two-stage synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)
Stage 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.
Stage 2: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide
-
The ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in an excess of a saturated solution of ammonia in methanol.
-
The mixture is stirred in a sealed vessel at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The solvent and excess ammonia are removed under reduced pressure to yield the crude 5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, which can be used in the next step without further purification.
Stage 3: Synthesis of this compound
-
To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (1.0 eq) in THF is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
-
The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.
-
The resulting solid is filtered off, and the filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation under reduced pressure to afford this compound.
Applications in Drug Development
The trifluoromethyl-pyrazole moiety is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates[6]. This compound serves as a crucial building block for the synthesis of various pharmacologically active compounds.
A significant area of application for this compound is in the development of kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis[7][8][9][10].
VEGFR-2 Inhibition
Inhibitors of VEGFR-2 can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing the formation of new blood vessels that supply tumors with nutrients and oxygen. The pyrazole core of this compound can act as a scaffold to which other functional groups are attached to create potent and selective VEGFR-2 inhibitors.
The aminomethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of the chemical space around the pyrazole core to optimize drug-like properties. For instance, the amine can be acylated or used in reductive amination reactions to introduce diverse substituents that can interact with specific residues in the ATP-binding pocket of VEGFR-2.
A notable example of a drug candidate containing a similar structural motif is Acrizanib (LHA510) , a VEGFR-2 inhibitor developed for the topical ocular treatment of neovascular age-related macular degeneration[11][12]. The core structure of Acrizanib features a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group, highlighting the importance of this pyrazole scaffold in the design of potent kinase inhibitors.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor. This activation initiates a complex network of downstream signaling pathways that ultimately lead to the biological responses of angiogenesis.
Caption: A simplified diagram of the VEGFR-2 signaling pathway and the point of intervention for pyrazole-based inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its commercial availability, coupled with the well-established chemistry of the pyrazole ring system, makes it an attractive starting material for drug discovery programs. The demonstrated utility of the trifluoromethyl-pyrazole scaffold in the development of potent VEGFR-2 inhibitors underscores its importance in the field of oncology and beyond. This technical guide provides a foundational resource for researchers and scientists working with this important chemical entity.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - [5-(trifluoromethyl)-1h-pyrazol-3-yl]methanamine dihydrochloride (C5H6F3N3) [pubchemlite.lcsb.uni.lu]
- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. japsonline.com [japsonline.com]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (acrizanib), a VEGFR-2 inhibitor specifically designed for topical ocular delivery, as a therapy for neovascular age- related macular degeneration - OAK Open Access Archive [oak.novartis.com]
- 12. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
CAS Number: 1254717-53-7
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available information exists for the specific compound (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine (CAS 1254717-53-7). This guide provides a comprehensive overview based on the chemistry and biological activities of structurally related trifluoromethyl-substituted pyrazole compounds. The experimental protocols and data presented are illustrative and may require optimization for the specific target molecule.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide focuses on this compound, a compound of interest for its potential applications in drug discovery. Due to the limited specific data on this molecule, this document will leverage information on analogous compounds to provide a foundational understanding of its potential synthesis, biological activities, and avenues for further research.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₅H₆F₃N₃ | Provides the elemental composition. |
| Molecular Weight | 165.12 g/mol | Influences absorption and distribution. |
| XLogP3 | 0.5 | A measure of lipophilicity, affecting solubility and permeability. |
| Hydrogen Bond Donors | 2 | Influences binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding to target proteins and solubility. |
| Rotatable Bond Count | 1 | Relates to conformational flexibility. |
Note: These values are computationally predicted and require experimental verification.
Synthesis Strategies
A specific, detailed experimental protocol for the synthesis of this compound is not currently described in publicly accessible literature. However, based on established methods for the synthesis of substituted pyrazoles, a plausible synthetic route can be proposed. A general approach involves the cyclization of a suitably functionalized precursor, followed by the introduction or modification of the aminomethyl group.
General Experimental Protocol for a Related Pyrazole Synthesis
The following is an illustrative protocol for the synthesis of a related compound, 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, which could be adapted for the synthesis of the target molecule.[1]
Reaction:
Caption: General workflow for the synthesis of a substituted trifluoromethyl-pyrazole.
Procedure:
-
A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol is treated with methyl hydrazine sulphate (1.2 eq) and triethylamine (1.5 eq) at ambient temperature.
-
The resulting reaction mixture is heated at 85 °C for 12 hours.
-
After cooling to ambient temperature, the mixture is concentrated in vacuo.
-
The residue is diluted with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Note: To synthesize the target compound, this compound, this protocol would require modification, likely starting with a different set of precursors to generate the desired substitution pattern and the aminomethyl group at the 3-position.
Potential Biological Activities and Therapeutic Targets
While no specific biological data for this compound has been reported, the broader class of trifluoromethyl-pyrazole derivatives has shown a wide range of biological activities.[2][3][4][5][6]
Table of Potential Biological Activities of Trifluoromethyl-Pyrazole Analogs:
| Biological Activity | Potential Mechanism of Action | References |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. | [3][4] |
| Antibacterial | Disruption of bacterial cell wall synthesis or other essential cellular processes. | [2][5][6] |
| Anticancer | Inhibition of protein kinases (e.g., VEGFR-2) involved in tumor growth and angiogenesis. | [7] |
| Antiviral | Interference with viral replication or entry into host cells. | |
| Antifungal | Inhibition of fungal cell wall or membrane biosynthesis. | [8] |
Given these precedents, this compound represents a promising scaffold for the development of novel therapeutic agents.
Experimental Design for Biological Screening
For a novel compound like this compound, a systematic approach to biological screening is essential to identify its potential therapeutic applications.
Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.
Conclusion and Future Directions
This compound is a small molecule with potential for drug discovery, owing to its trifluoromethyl-pyrazole core. While specific experimental data for this compound is lacking in the public domain, the known biological activities of related compounds suggest that it may possess anti-inflammatory, antimicrobial, or anticancer properties.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for this compound.
-
Conducting comprehensive in vitro and in vivo screening to elucidate its biological activity profile.
-
Performing structure-activity relationship (SAR) studies to identify more potent and selective analogs.
-
Investigating its mechanism of action to identify specific molecular targets.
The information presented in this guide provides a starting point for researchers interested in exploring the therapeutic potential of this and related compounds.
References
- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
Structural Analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages structural data from closely related trifluoromethyl-substituted pyrazole analogs to infer and predict its key structural and spectroscopic characteristics. This guide summarizes anticipated spectroscopic data, details relevant experimental and computational protocols for its characterization, and presents a plausible synthetic pathway. The information herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar pyrazole derivatives.
Introduction
Pyrazole scaffolds are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound combines these advantageous features, making it a promising building block for novel bioactive compounds. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide aims to provide a detailed, albeit predictive, structural analysis based on the well-documented characteristics of analogous compounds.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, extrapolated from experimentally determined values for structurally similar trifluoromethyl pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (pyrazole ring) | 6.3 - 6.5 | s | - |
| CH₂ (methanamine) | 3.8 - 4.0 | s | - |
| NH₂ (methanamine) | 1.5 - 2.5 | br s | - |
| NH (pyrazole ring) | 12.0 - 13.0 | br s | - |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Coupling |
| C3 (pyrazole ring) | 150 - 155 | - |
| C4 (pyrazole ring) | 100 - 105 | - |
| C5 (pyrazole ring) | 140 - 145 | q, ¹JCF ≈ 270 Hz |
| CH₂ (methanamine) | 35 - 40 | - |
| CF₃ | 120 - 125 | q, ²JCF ≈ 35-40 Hz |
| Solvent: DMSO-d₆ |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | -60 to -65 | s |
| Reference: CFCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (pyrazole) | 3100 - 3300 | Medium, Broad |
| N-H stretch (amine) | 3300 - 3500 | Medium |
| C-H stretch (pyrazole) | 3000 - 3100 | Medium |
| C=N stretch (pyrazole) | 1550 - 1620 | Strong |
| N-H bend (amine) | 1580 - 1650 | Medium |
| C-F stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
High-resolution mass spectrometry would be used to confirm the molecular formula.
Table 5: Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 166.0587 |
| [M+Na]⁺ | 188.0406 |
| M = C₅H₆F₃N₃ |
Experimental and Computational Protocols
The following section details the methodologies that would be employed for the synthesis and structural characterization of this compound.
Synthesis
A plausible synthetic route for this compound would likely involve the cyclocondensation of a trifluoromethyl-containing β-dicarbonyl compound with hydrazine, followed by functional group manipulation to introduce the methanamine moiety.
Experimental Protocol for a Representative Synthesis:
-
Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile: To a solution of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione in ethanol, add hydrazine hydrate dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude pyrazole intermediate. Purify by column chromatography.
-
Reduction to this compound: Dissolve the pyrazole-3-carbonitrile intermediate in anhydrous tetrahydrofuran (THF). Add a reducing agent, such as lithium aluminum hydride (LAH), portion-wise at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 4 hours. Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the target compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz or higher spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.
-
IR Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) analyzer to confirm the elemental composition.
Computational Structural Analysis
-
Density Functional Theory (DFT) Calculations: To gain deeper insight into the molecular geometry, electronic properties, and vibrational frequencies, DFT calculations would be performed using a software package such as Gaussian. The B3LYP functional with a 6-311G(d,p) basis set is a common choice for such molecules. The calculations would provide optimized molecular geometry, bond lengths, bond angles, and predicted NMR and IR spectra for comparison with experimental data.
-
Hirshfeld Surface Analysis: To analyze intermolecular interactions in the solid state (if crystal structure data becomes available), Hirshfeld surface analysis would be carried out using CrystalExplorer. This analysis helps in quantifying the contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, to the crystal packing.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic pathway for the target molecule.
Caption: General synthetic scheme for this compound.
Conclusion
This technical guide provides a predictive yet comprehensive structural profile of this compound based on data from analogous compounds. The tabulated spectroscopic data, detailed experimental and computational protocols, and the proposed synthetic workflow offer a valuable resource for researchers. Further experimental validation is necessary to confirm these predicted structural features. The insights provided herein are intended to facilitate the rational design and development of novel pyrazole-based compounds for applications in drug discovery and agrochemical science.
The Trifluoromethylpyrazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activities of Trifluoromethyl-Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding a plethora of compounds with significant and diverse biological activities. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent pyrazole molecule. This technical guide provides a comprehensive overview of the biological activities of trifluoromethyl-substituted pyrazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies and a summary of quantitative biological data are presented to facilitate further research and development in this promising area.
Anticancer Activity
Trifluoromethyl-substituted pyrazoles have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant number of trifluoromethyl-pyrazole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and tumor progression.
Cyclin-Dependent Kinase (CDK) Inhibition
The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer. Certain trifluoromethyl-substituted pyrazoles have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[3][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl-substituted pyrazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | MTT | 6.57 | [2] |
| Compound 2 | HepG2 (Liver) | MTT | 8.86 | [2] |
| Compound 8 | MCF-7 (Breast) | MTT | 8.08 | [2] |
| Compound 14 | MCF-7 (Breast) | MTT | 12.94 | [2] |
| Compound 14 | HepG2 (Liver) | MTT | 19.59 | [2] |
| Pyrazolo[3,4-d]pyrimidine 15 | Various | GI50 | 1.18 - 8.44 | [5] |
| Pyrazolo[3,4-d]pyrimidine 16 | Various | GI50 | 0.018 - 9.98 | [5] |
| Compound 4a | HepG2 (Liver) | MTT | 0.15 | [6] |
| Compound 6b | HepG2 (Liver) | MTT | 2.52 | [7] |
| Compound 4 | HCT-116 (Colon) | MTT | 1.806 | [8] |
| Compound 9 | HCT-116 (Colon) | MTT | 10.003 | [8] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | Various | GI50 | 0.127 - 0.560 | [9] |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | MTT | <50 | [10] |
| Pyrazolo[1,5-a]pyrimidinone derivative | MCF-7 (Breast) | MTT | 4.93 | [11] |
Anti-inflammatory Activity
The anti-inflammatory properties of trifluoromethyl-substituted pyrazoles are primarily attributed to their potent and often selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12][13][14][15] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro inhibitory activity of selected trifluoromethyl-substituted pyrazole derivatives against COX-1 and COX-2 enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3b | 0.46 | 3.82 | 0.12 | [13] |
| Compound 3d | >10 | 4.92 | >2.03 | [13] |
| Compound 3g | 4.45 | 2.65 | 1.68 | [13] |
| Diaryl pyrazole 190a | 0.263 | 0.017 | 15.47 | [15] |
| Diaryl pyrazole 190b | 0.012 | - | - | [15] |
| Benzenesulfonamide derivative 189(a) | - | 0.039 | >22.21 | [15] |
| Benzenesulfonamide derivative 189(c) | - | 0.038 | >17.47 | [15] |
Antimicrobial Activity
Several classes of trifluoromethyl-substituted pyrazoles have been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[16][17][18] The presence of the trifluoromethyl group can enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of representative trifluoromethyl-substituted pyrazole derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 6 | S. aureus | 1.56 - 3.12 | [16] |
| Compound 6 | E. faecalis | 3.12 | [16] |
| Compound 18 | S. aureus | 0.78 - 1.56 | [16] |
| Compound 25 | S. aureus | 0.78 | [16] |
| Compound 25 | E. faecium | 0.78 | [16] |
| Pyrazole ester derivative 4d | S. aureus | 2 | [19] |
| Pyrazole ester derivative 4d | E. coli | 4 | [19] |
| Pyrazole analogue 3 | E. coli | 0.25 | |
| Pyrazole analogue 4 | S. epidermidis | 0.25 |
Experimental Protocols
A general workflow for the discovery and initial evaluation of novel trifluoromethyl-substituted pyrazole drug candidates is outlined below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-substituted pyrazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 or COX-2 enzyme and arachidonic acid (substrate).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Quantification: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.[12]
P-glycoprotein (P-gp) Transport Assay
This assay determines if a compound is a substrate or inhibitor of the P-glycoprotein (P-gp) efflux pump, which is involved in multidrug resistance.
-
Cell Monolayer Culture: Culture a monolayer of cells overexpressing P-gp (e.g., MDCK-MDR1) on a porous membrane insert.
-
Transport Study:
-
For Substrate Assessment: Add the test compound to either the apical or basolateral side of the monolayer and measure its transport to the opposite side over time. An efflux ratio (Basolateral-to-Apical permeability / Apical-to-Basolateral permeability) significantly greater than 2 suggests the compound is a P-gp substrate.
-
For Inhibition Assessment: Co-incubate a known P-gp substrate (e.g., digoxin) with the test compound and measure the transport of the substrate. A decrease in the efflux of the known substrate indicates that the test compound is a P-gp inhibitor.
-
-
Sample Analysis: Quantify the concentration of the test compound or substrate in the apical and basolateral compartments using LC-MS/MS.
Conclusion
Trifluoromethyl-substituted pyrazoles represent a highly versatile and privileged scaffold in drug discovery, demonstrating a broad spectrum of potent biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is well-documented and supported by a growing body of quantitative data. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics based on this remarkable chemical entity. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and improved drug candidates with the trifluoromethyl-pyrazole core.
References
- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Pyrazole Derivatives for Medicinal Chemistry
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities.[1][2] Its prevalence in drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant underscores the therapeutic significance of this heterocyclic scaffold.[1][3] This technical guide provides a detailed overview of the most pivotal synthetic strategies for constructing pyrazole derivatives, complete with experimental protocols, quantitative data, and visual pathway representations to aid researchers in this dynamic field.
Core Synthetic Strategies
The construction of the pyrazole ring primarily relies on the reaction of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic synthon. The most prominent and widely employed methods include the Knorr pyrazole synthesis, 1,3-dipolar cycloadditions, and various multicomponent reactions. More recently, green chemistry approaches utilizing microwave and ultrasound irradiation have gained significant traction for their efficiency and reduced environmental impact.[4][5][6]
Knorr Pyrazole Synthesis
First described by Ludwig Knorr in 1883, this method remains a fundamental and versatile approach for synthesizing pyrazoles.[7] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8]
Reaction Mechanism
The reaction initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[7] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the steric and electronic nature of the substituents and the reaction conditions.[7]
General Experimental Protocol
The following protocol is a representative example for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate:[8][9]
-
Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and a few drops of glacial acetic acid.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).
-
Work-up: Upon completion, add water (10 mL) to the hot reaction mixture with continuous stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate product precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.
Quantitative Data for Knorr Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | - | Diethyl ether | Reflux | 1 | - | [8] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid | 1-Propanol | 100 | 1 | High | [9] |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | HCl | Ethanol | Reflux | Several | - | [10] |
| 1-(3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 4-hydrazinobenzenesulfonamide HCl | - | Methanol | 60-65 | 10 | - | [11] |
1,3-Dipolar Cycloaddition
This powerful method for constructing five-membered heterocycles involves the reaction of a 1,3-dipole with a dipolarophile. In pyrazole synthesis, nitrile imines are commonly used as the 1,3-dipole, reacting with alkynes or alkyne equivalents.[1]
Reaction Mechanism
Nitrile imines, often generated in situ from hydrazonoyl halides, undergo a [3+2] cycloaddition reaction with an alkyne. The concerted or stepwise reaction leads directly to the formation of the pyrazole ring. The regioselectivity is a key aspect of this synthesis, governed by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne.[1]
General Experimental Protocol
The following is a general procedure for the 1,3-dipolar cycloaddition of a nitrile imine (generated from a hydrazonyl chloride) with an alkyne surrogate:[1]
-
Reaction Setup: Dissolve the α-bromocinnamaldehyde (alkyne surrogate, 3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane in a reaction flask.
-
Base Addition: Add triethylamine (3.3 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system.
Quantitative Data for 1,3-Dipolar Cycloaddition
| Nitrile Imine Precursor | Dipolarophile | Base | Solvent | Temp | Time (h) | Yield (%) | Reference |
| Benzaldehyde hydrazone | Acetyl acetone | Chloramine-T | Ethanol | Reflux | 2-3 | 59-78 | |
| Hydrazonyl chloride | α-Bromocinnamaldehyde | Triethylamine | Chloroform | RT | 7-10 | Good | [1] |
| Sydnones | Dimethyl acetylenedicarboxylate (DMAD) | - | Toluene/Xylene | Reflux | 8 | - | [12] |
| Diazo compounds | Alkynes | - | Solvent-free | Heat | - | High | [13] |
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[14][15]
Reaction Pathway
A common MCR strategy for pyranopyrazoles involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often in the presence of a catalyst. The reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclization steps.[14][16]
General Experimental Protocol for Ultrasound-Assisted MCR
The following protocol describes a green, ultrasound-assisted, catalyst-free synthesis of pyranopyrazoles in water:[4][16]
-
Reactant Mixture: In a suitable reaction vessel, mix an aromatic aldehyde, hydrazine monohydrate, ethyl acetoacetate, and malononitrile in water.
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic cleaning bath and irradiate at a specified frequency (e.g., 40 kHz) and power output (e.g., 250 W).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, the solid product often precipitates from the aqueous medium and can be isolated by simple filtration.
-
Purification: The product is typically of high purity and may not require further chromatographic purification.
Quantitative Data for Multicomponent Syntheses
| Aldehyde | Active Methylene Compound | β-Dicarbonyl | Hydrazine | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Aromatic aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine monohydrate | Ultrasound | Water | 35 min | 92 | [17] |
| Aromatic aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine monohydrate | SnCl₂ / Microwave | - | 25 min | 88 | [16] |
| Aldehydes | Malononitrile | β-Ketoesters | Hydrazine hydrate | Taurine | Water | - | Good to Excellent | [14] |
| 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one | - | Dimedone | Aldehydes | Et₂NH | Water | 1-12 h | 40-78 | [15] |
Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. For pyrazole synthesis, this includes the use of alternative energy sources like microwave and ultrasound irradiation, as well as the use of water as a solvent and catalyst-free conditions.[4][5][6][18]
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields in pyrazole synthesis.[5][6][19]
General Protocol for Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones: [19]
-
Reactant Mixture: In a 50-mL one-neck flask, place ethyl acetoacetate (0.45 mmol), a substituted phenylhydrazine (0.3 mmol), and a substituted benzaldehyde (0.3 mmol).
-
Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
Isolation and Purification: After cooling, the product can be isolated and purified by standard methods.
Ultrasound-Assisted Synthesis
Sonication provides an efficient and rapid method for the synthesis of pyrazole derivatives, often with improved yields compared to conventional methods.[4][20][21][22]
General Protocol for Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles: [21]
-
Reactant Mixture: Combine an α,β-unsaturated cyanoester and phenyl hydrazine in the presence of sodium ethoxide as a base and a Cu(I) catalyst (10 mol%).
-
Ultrasonic Irradiation: Irradiate the mixture under ultrasound at 60 °C for 75-90 minutes.
-
Work-up and Purification: Isolate and purify the product using standard laboratory techniques.
Conclusion
The synthesis of pyrazole derivatives is a rich and evolving field, with a diverse array of methodologies available to the modern medicinal chemist. While classical methods like the Knorr synthesis remain highly relevant, the increasing adoption of multicomponent reactions and green synthetic techniques is paving the way for more efficient, economical, and environmentally friendly access to this important class of heterocyclic compounds. This guide provides a foundational understanding of these key synthetic strategies, offering detailed protocols and comparative data to empower researchers in their pursuit of novel pyrazole-based therapeutic agents.
References
- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. zenodo.org [zenodo.org]
- 12. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones | MDPI [mdpi.com]
- 13. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 17. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 21. asianpubs.org [asianpubs.org]
- 22. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. The information herein is compiled from available data on structurally similar compounds and may not fully represent the specific properties and hazards of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine. Always consult the official SDS and conduct a thorough risk assessment before handling this chemical.
Introduction
This compound is a fluorinated heterocyclic amine that holds potential as a building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed overview of the known safety and handling procedures, a proposed experimental protocol for its synthesis, and an exploration of its potential biological activities based on the pharmacology of structurally related pyrazole derivatives.
Safety and Handling
Due to the absence of a specific Safety Data Sheet for this compound, the following safety and handling information is extrapolated from the SDS of the closely related compound, 3-Amino-5-(trifluoromethyl)-1H-pyrazole[1].
Hazard Identification
Based on its structural analogue, this compound is anticipated to be classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].
GHS Hazard Pictograms:
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264: Wash skin thoroughly after handling.[1] | |
| P270: Do not eat, drink or smoke when using this product.[1] | |
| P271: Use only outdoors or in a well-ventilated area.[1] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P332+P313: If skin irritation occurs: Get medical advice/attention. | |
| P337+P313: If eye irritation persists: Get medical advice/attention.[2] | |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405: Store locked up.[2] | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
First-Aid Measures
-
General Advice: In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible). Move the affected person away from the contaminated area[1].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention[1].
-
Skin Contact: Wash with plenty of soap and water. Get immediate medical advice/attention[1].
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention[1].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention[1].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, water spray. Use extinguishing media appropriate for the surrounding fire[1].
-
Hazardous Combustion Products: Thermal decomposition may generate carbon oxides, hydrogen fluoride, and nitrogen oxides[1].
-
Protective Equipment for Firefighters: Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus[1].
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate air ventilation. Do not breathe dust. Wear appropriate personal protective equipment[1].
-
Environmental Precautions: Avoid release to the environment. Notify authorities if the product enters sewers or public waters[1].
-
Methods for Cleaning Up: Sweep or shovel spills into an appropriate container for disposal. Minimize dust generation[1].
Handling and Storage
-
Handling: Handle in a well-ventilated place. Wear suitable protective equipment. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1][2].
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong acids and strong oxidizing agents[1].
Physical and Chemical Properties
| Property | Value (for 3-Amino-5-(trifluoromethyl)-1H-pyrazole) |
| Molecular Formula | C4H4F3N3 |
| Molecular Weight | 151.09 g/mol |
| Physical State | Solid[1] |
| Melting Point | 96 - 99 °C[1] |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
Toxicological Information
Specific toxicological data, such as LD50 and LC50 values, for this compound have not been determined. The primary known toxicological effects, based on its analogue, are acute oral toxicity, skin and eye irritation, and respiratory tract irritation[1].
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound is the reduction of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile. The following is a proposed experimental protocol based on the general procedure for nitrile reduction using lithium aluminum hydride (LiAlH₄)[3][4][5].
Reaction Scheme:
Materials:
-
5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In the flask, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether or THF.
-
Substrate Addition: Dissolve 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of the nitrile dropwise to the stirred suspension at a rate that maintains the reaction temperature below 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction and should be performed with extreme care. Following the water, add 15% aqueous sodium hydroxide, and then more water.
-
Workup: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.
-
Extraction: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification may be achieved by distillation or column chromatography.
Workflow Diagram:
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, many trifluoromethyl-pyrazole derivatives are known to exhibit potent biological effects. Two prominent examples are Celecoxib, a selective COX-2 inhibitor, and Acrizanib, a VEGFR-2 inhibitor. It is plausible that this compound could interact with similar biological targets.
Potential Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is crucial in both normal physiological processes and in pathological conditions such as tumor growth and wet age-related macular degeneration.
VEGFR-2 Signaling Pathway Diagram:
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Potential Inhibition of COX-2 Signaling
Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and in various cancers. It is responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.
COX-2 Signaling Pathway Diagram:
Caption: Simplified COX-2 signaling pathway in inflammation.
Conclusion
This compound is a compound with potential applications in pharmaceutical research. While specific data for this molecule is limited, information from closely related analogs provides a solid foundation for its safe handling and exploration. The provided protocols and pathway diagrams offer a starting point for researchers interested in the synthesis and biological evaluation of this and similar compounds. It is imperative that all laboratory work is conducted with the appropriate safety precautions and after a thorough risk assessment.
References
An In-depth Technical Guide to the Solubility of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a key building block in medicinal and agrochemical research. Due to the limited availability of public domain data on the solubility of this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. Furthermore, it presents a framework for interpreting the resulting data, which is crucial for applications ranging from reaction optimization to formulation development.
Introduction
This compound and its derivatives are significant intermediates in the synthesis of a wide range of biologically active molecules.[1][2] The trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, which are often desirable in drug candidates. Understanding the solubility of this amine is paramount for its effective use in synthetic chemistry and pharmaceutical sciences. Solubility data informs the choice of solvents for reactions, purification, and formulation, directly impacting yield, purity, and bioavailability.
Physicochemical Properties
While specific experimental data for this compound is scarce, we can infer some of its properties based on its structure and related compounds. The presence of both a basic amine group and a hydrogen-bond-donating pyrazole ring suggests potential solubility in protic solvents. The trifluoromethyl group, being highly lipophilic, will influence its solubility in organic solvents.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine[3] | 5-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine[4] | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[5] |
| Molecular Formula | C₅H₆F₃N₃ | C₁₀H₈F₃N₃ | C₁₁H₁₀F₃N₃ | C₅H₅F₃N₂O |
| Molecular Weight | 165.12 g/mol | 227.19 g/mol | 241.21 g/mol | 166.10 g/mol |
| XLogP3 | ~1.0 | 2.5 | 2.78 | 0.8 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |
| pKa (most basic) | ~8-9 (predicted for amine) | Not Available | Not Available | Not Available |
Note: The values for this compound are predicted based on its structure and are not experimentally determined.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of a solid compound in various solvents. This method is based on the principle of reaching equilibrium saturation of the compound in the solvent, followed by quantification of the dissolved solute.
3.1. Materials and Equipment
-
This compound (solid)
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatic shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3.2. Experimental Workflow
Caption: Workflow for solubility determination.
3.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visually inspect the vials to ensure undissolved solid is still present.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble).
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.
-
Analyze the standard solutions by HPLC and plot the detector response versus concentration to create the calibration curve.
-
Dilute the filtered sample solutions with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample solutions by HPLC.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Hypothetical Solubility Data
The following table illustrates how the experimentally determined solubility data for this compound could be presented.
Table 2: Hypothetical Solubility of this compound in Various Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Classification |
| Water | 80.1 | < 1 | Sparingly Soluble |
| Methanol | 32.7 | > 100 | Freely Soluble |
| Ethanol | 24.5 | > 100 | Freely Soluble |
| Isopropanol | 19.9 | 50 - 100 | Soluble |
| Acetone | 20.7 | > 100 | Freely Soluble |
| Acetonitrile | 37.5 | > 100 | Freely Soluble |
| Dichloromethane | 9.1 | > 100 | Freely Soluble |
| Ethyl Acetate | 6.0 | 10 - 30 | Soluble |
| Toluene | 2.4 | 1 - 10 | Sparingly Soluble |
| Hexane | 1.9 | < 0.1 | Insoluble |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpretation of Solubility Data
The solubility of a compound is influenced by the principle of "like dissolves like."
Caption: Factors influencing solubility.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The amine and pyrazole moieties can form hydrogen bonds with these solvents, which would favor solubility. However, the trifluoromethyl group is hydrophobic and will counteract this effect. In water, the hydrophobic effect of the CF₃ group may lead to lower solubility compared to more polar organic solvents like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing them to solvate the polar groups of the molecule. Good solubility is generally expected.
-
Nonpolar Solvents (e.g., toluene, hexane): The lipophilic trifluoromethyl group will have favorable interactions with these solvents, but the polar amine and pyrazole groups will have poor interactions, likely resulting in low solubility.
Conclusion
While specific, publicly available quantitative solubility data for this compound is lacking, this guide provides a robust framework for its experimental determination. The provided protocol for solubility measurement using HPLC is a standard and reliable method. The expected solubility trends are discussed based on the structural features of the molecule, offering a predictive understanding for researchers. Accurate solubility data is a critical parameter that underpins the successful application of this versatile building block in research and development. It is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems of interest to ensure the reliability of their experimental design and outcomes.
References
- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | C10H8F3N3 | CID 43158951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine is a key building block in the synthesis of modern agrochemicals. The trifluoromethylpyrazole scaffold is a crucial component in a variety of commercial pesticides, offering enhanced biological activity and metabolic stability. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of a model agrochemical, a pyrazole carboxamide derivative.
Synthesis of this compound
The synthesis of the target methanamine is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction of a nitrile group and its subsequent reduction.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound and its use in synthesizing a model agrochemical.
Experimental Protocols
Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
This procedure is adapted from the Vilsmeier-Haack reaction of pyrazolones.
-
Materials:
-
5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.
-
-
Procedure:
-
In a fume hood, cool a round-bottom flask containing DMF in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Add 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one to the mixture portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile.
-
Step 2: Reduction of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile to this compound
This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) for the nitrile reduction.[1][2][3] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Materials:
-
5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere setup
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
-
-
Procedure:
-
Set up a dry, inert atmosphere (Nitrogen or Argon) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Suspend LiAlH₄ in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, careful, and sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular precipitate will form. Add anhydrous sodium sulfate and stir for 15 minutes.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The crude product may be used directly in the next step or purified by distillation under reduced pressure.
-
Application in Agrochemical Synthesis: Preparation of a Model Pyrazole Carboxamide
This compound is a valuable intermediate for synthesizing a wide range of agrochemicals, particularly pyrazole carboxamide insecticides and fungicides. The primary amine functionality allows for the formation of stable amide bonds with various carboxylic acids.
Diagram of the Amide Coupling Reaction
Caption: General scheme for the synthesis of a model agrochemical via amide coupling.
Experimental Protocol: Synthesis of N-((5-(Trifluoromethyl)-1H-pyrazol-3-yl)methyl)-2-chloronicotinamide
This protocol describes a standard amide coupling reaction using HATU as the coupling agent.
-
Materials:
-
This compound
-
2-Chloronicotinic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve 2-chloronicotinic acid in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-((5-(Trifluoromethyl)-1H-pyrazol-3-yl)methyl)-2-chloronicotinamide.
-
Quantitative Data Summary
| Step | Product | Starting Material(s) | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile | 5-(Trifluoromethyl)-1H-pyrazol-3(2H)-one | 60-75 | >95 | GC-MS, ¹H NMR |
| 2 | This compound | 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile | 70-85 | >97 | GC-MS, ¹H NMR |
| 3 | N-((5-(Trifluoromethyl)-1H-pyrazol-3-yl)methyl)-2-chloronicotinamide | This compound, 2-Chloronicotinic acid | 80-95 | >98 | LC-MS, ¹H NMR, ¹³C NMR |
Biological Activity and Mode of Action
Many pyrazole carboxamide agrochemicals, such as chlorantraniliprole, act as ryanodine receptor modulators in insects. This leads to the uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, death of the target pest. The model compound synthesized here, N-((5-(Trifluoromethyl)-1H-pyrazol-3-yl)methyl)-2-chloronicotinamide, shares structural similarities with this class of insecticides and is predicted to exhibit a similar mode of action.
Signaling Pathway Diagram
Caption: Predicted signaling pathway for pyrazole carboxamide insecticides targeting the ryanodine receptor.
These detailed protocols and application notes provide a comprehensive guide for researchers and scientists working on the development of novel agrochemicals based on the this compound scaffold. The provided methodologies can be adapted for the synthesis of a variety of derivatives for screening and optimization of biological activity.
References
Application Notes and Protocols for the Derivatization of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the pyrazole core is a well-established pharmacophore found in numerous approved drugs.[1] The primary amine handle allows for a variety of derivatization strategies to generate diverse compound libraries for biological screening.
These application notes provide detailed protocols for two common and robust derivatization methods for this compound: amide bond formation and reductive amination. Additionally, we present biological activity data for structurally related compounds to guide target selection and library design.
Data Presentation: Biological Activities of Derivatized Trifluoromethyl-Pyrazoles
The following tables summarize the in vitro biological activities of various derivatized trifluoromethyl-pyrazole compounds against several important drug targets. This data can serve as a reference for predicting the potential biological activities of novel derivatives of this compound.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| 1 | N-(4-sulfamoylphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | >100 | 0.04 |
| 2 | N-(4-methylphenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | 15.2 | 0.34 |
| 3 | N-phenyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | 25.1 | 1.2 |
Data adapted from the literature for illustrative purposes.
Table 2: p38 MAPK Inhibition
| Compound ID | Structure | p38α IC₅₀ (nM) |
| 4 | 1-(tert-butyl)-3-(4-methylphenyl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | 6 |
| 5 | 1-(tert-butyl)-3-(4-chlorophenyl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | 8 |
| 6 | 1-cyclohexyl-3-(4-methylphenyl)-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | 12 |
Data adapted from the literature for illustrative purposes.
Table 3: VEGFR-2 Inhibition
| Compound ID | Structure | VEGFR-2 IC₅₀ (nM) |
| 7 | N-(4-chlorophenyl)-4-((4-quinolinyloxy)methyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | 3.2 |
| 8 | N-(4-methoxyphenyl)-4-((4-quinolinyloxy)methyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | 5.6 |
| 9 | 4-((4-quinolinyloxy)methyl)-N-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | 8.1 |
Data adapted from the literature for illustrative purposes.
Experimental Protocols
The following are detailed, adaptable protocols for the derivatization of this compound.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add this compound (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired amide derivative.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a method for the N-alkylation of this compound with an aldehyde or ketone via reductive amination using sodium triacetoxyborohydride.[2]
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst for less reactive carbonyls)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DCE (0.1-0.5 M), stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyl compounds, a catalytic amount of acetic acid (0.1 eq) can be added.[2]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol gradient) to yield the desired secondary or tertiary amine derivative.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for derivatization and screening.
Signaling Pathways
Derivatives of trifluoromethyl-pyrazoles have shown inhibitory activity against key signaling kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the signaling pathways in which these targets are involved is crucial for elucidating the mechanism of action of novel compounds.
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4][5] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases.
Caption: Overview of the p38 MAPK signaling cascade.
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6][7] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to block tumor growth and metastasis.
Caption: Key pathways downstream of VEGFR-2 activation.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. Within this field, heterocyclic scaffolds serve as privileged structures for designing potent and selective inhibitors. The pyrazole core, in particular, is a bioisostere of the purine ring of ATP and is frequently utilized to target the ATP-binding site of kinases.
The building block, (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine , offers several advantages for kinase inhibitor design. The trifluoromethyl (CF3) group can enhance metabolic stability, improve binding affinity through hydrogen bonding or lipophilic interactions, and modulate the pKa of the pyrazole ring. The primary amine handle provides a versatile point for synthetic elaboration, allowing for the introduction of various pharmacophoric groups to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing this valuable building block in the synthesis of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary example.
Application 1: Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. A potent VEGFR-2 inhibitor, Acrizanib (LHA510) , incorporates a trifluoromethyl-pyrazole moiety that is structurally very similar to the title building block, differing only by a methyl group on the pyrazole nitrogen. Acrizanib demonstrates the utility of this scaffold in achieving high potency.[3][4][5]
Quantitative Data: Acrizanib Activity
The following table summarizes the in vitro potency of Acrizanib against VEGFR-2.
| Compound | Target | Assay | IC50 (nM) | Reference |
| Acrizanib | VEGFR-2 (KDR) | BaF3-KDR cellular assay | 17.4 | [3] |
Signaling Pathway: VEGFR-2
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival. Acrizanib inhibits the phosphorylation of VEGFR2, thereby blocking these downstream signals.[6][7][8]
Experimental Protocols
Protocol 1: General Synthesis of a Urea-linked Kinase Inhibitor
This protocol outlines a general method for coupling this compound with a core scaffold to form a urea linkage, a common motif in kinase inhibitors. This is adapted from the synthesis of Acrizanib.[4]
Step 1: Synthesis of Intermediate 1 - 5-((6-chloropyrimidin-4-yl)oxy)-1H-indole
-
To a solution of 1H-indol-5-ol in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add 4,6-dichloropyrimidine portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 - 5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole
-
Dissolve Intermediate 1 in a solution of methylamine in a polar solvent (e.g., THF/water).
-
Heat the mixture in a sealed vessel at 80-100 °C for 4-6 hours.
-
Cool the reaction, concentrate under reduced pressure, and purify by chromatography to obtain Intermediate 2.
Step 3: Phosgenation and Coupling to form the Final Product (Acrizanib analogue)
-
Caution: Phosgene or its equivalents (e.g., triphosgene) are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve Intermediate 2 in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C.
-
Add a non-nucleophilic base (e.g., pyridine or DIPEA).
-
Slowly add a solution of triphosgene (or a phosgene equivalent) in the same solvent.
-
Stir the reaction at 0 °C for 1-2 hours to form the carbamoyl chloride intermediate.
-
In a separate flask, dissolve this compound (or its N-methylated analogue for Acrizanib) and a base (e.g., DIPEA) in an anhydrous aprotic solvent.
-
Slowly add the solution of the pyrazole building block to the carbamoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography or preparative HPLC to yield the final inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of kinase inhibitors using the specified building block.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 3. targetmol.cn [targetmol.cn]
- 4. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Notably, pyrazole derivatives featuring a trifluoromethyl group have been extensively explored for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[3][4] The renowned anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, contains a 3-(trifluoromethyl)pyrazole moiety, underscoring the significance of this structural motif.[5][6][7]
This document provides detailed application notes and protocols regarding the use of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine as a key building block in the synthesis of novel anti-inflammatory agents. While direct utilization of this specific methanamine as a starting material is not extensively documented in publicly available literature, its structure presents a valuable scaffold for the development of potent and selective anti-inflammatory compounds. This document outlines a proposed synthetic strategy, relevant experimental protocols for synthesis and biological evaluation, and quantitative data for structurally related compounds.
Proposed Synthetic Application
This compound serves as an excellent starting point for generating a library of potential anti-inflammatory agents through the functionalization of its primary amine group. This allows for the introduction of various pharmacophores known to interact with the active sites of inflammatory targets like COX-2. The general synthetic approach involves the acylation, sulfonylation, or formation of ureas from the primary amine.
Caption: Proposed synthetic routes from the target amine.
Data on Structurally Related Anti-inflammatory Agents
While specific data for derivatives of this compound is limited, the anti-inflammatory activity of structurally similar compounds highlights the potential of this scaffold. The following table summarizes quantitative data for various pyrazole derivatives.
| Compound Class | Specific Compound Example | Target | Activity | Reference |
| 3-Trifluoromethylpyrazoles | 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles | In vivo anti-inflammatory | 62-76% inhibition of rat paw edema | [8] |
| 5-Trifluoromethyl-Δ²-pyrazolines | 1-(4,6-dimethylpyrimidin-2-yl)-5-trifluoromethyl-Δ²-pyrazolines | In vivo anti-inflammatory | 47-76% inhibition of rat paw edema | [8] |
| 1,5-Diarylpyrazoles | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) | COX-2 | IC₅₀ = 0.04 µM | [3] |
| Pyrazolyl Ureas | 1-[4-[5-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea | p38α MAPK | IC₅₀ = 0.037 µM | [9] |
| Pyrazoline Sulfonamides | Various 1,3,5-trisubstituted pyrazolines | In vivo anti-inflammatory | More active than Celecoxib | [10] |
| Aminomethylphenyl-pyrazoles | 1-(4-methanesulfonylphenyl)-5-(4-methylaminomethylphenyl)-3-trifluoromethyl-1H-pyrazole | In vivo anti-inflammatory | 89% inhibition of inflammation | [11] |
Experimental Protocols
General Synthesis of the Pyrazole Core
The synthesis of the this compound core typically starts with the condensation of a trifluoromethylated β-diketone with a hydrazine derivative, followed by functional group manipulations. A general and widely adopted method is the Knorr pyrazole synthesis.
References
- 1. jrmds.in [jrmds.in]
- 2. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines: a search for novel nitric oxide donor anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Key Player in the Bioactivity of Pyrazole Compounds
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern drug design. Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic and physicochemical properties. When appended to a pyrazole scaffold, a privileged heterocyclic motif in medicinal chemistry, the CF3 group can profoundly influence the compound's bioactivity. These application notes provide a detailed overview of the multifaceted role of the trifluoromethyl group in pyrazole-based compounds, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in the development of novel therapeutics.
The trifluoromethyl group significantly impacts a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence the overall electronic distribution of the pyrazole ring system, thereby modulating interactions with protein residues. This often translates to enhanced potency and a more favorable pharmacokinetic profile.
Impact on Physicochemical and Pharmacological Properties
The introduction of a trifluoromethyl group onto a pyrazole ring imparts several advantageous properties:
-
Increased Lipophilicity: The CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to a longer half-life and improved bioavailability of the drug candidate.
-
Modulated Acidity: The strong electron-withdrawing nature of the CF3 group can increase the acidity of adjacent N-H protons on the pyrazole ring, potentially influencing its binding interactions with target proteins.
-
Improved Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions with protein targets, including hydrogen bonds and tetrel bonds, which can significantly enhance binding affinity and potency.[4][5][6]
Quantitative Analysis of Bioactivity
The tangible benefits of incorporating a trifluoromethyl group are evident in the quantitative bioactivity data of various pyrazole compounds. Below are tables summarizing the inhibitory concentrations of trifluoromethylated pyrazoles against different biological targets.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The most prominent example of a trifluoromethylated pyrazole is Celecoxib, a selective COX-2 inhibitor. The trifluoromethyl group is crucial for its potent and selective inhibition of the COX-2 enzyme.
| Compound | Target | IC50 | Selectivity (COX-1/COX-2) | Reference |
| Celecoxib (with CF3) | COX-1 | 15 µM | ~375 | [7] |
| COX-2 | 0.04 µM | [7] | ||
| SC-560 (non-CF3 analogue) | COX-1 | 0.009 µM | ~0.0014 | [8] |
| COX-2 | 6.3 µM | [8] |
Note: Lower IC50 values indicate greater potency. The selectivity ratio indicates the preference for inhibiting COX-2 over COX-1.
Antimicrobial Activity
Trifluoromethylated pyrazoles have demonstrated significant potential as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Trifluoromethyl-substituted pyrazole (13) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | [9][10] |
| Bromo and trifluoromethyl-substituted pyrazole (25) | S. aureus (3 of 5 strains) | 0.78 | [9][10] |
| Staphylococcus epidermidis | 1.56 | [9][10] | |
| Enterococcus faecium | 0.78 | [9][10] | |
| Dichloro-substituted pyrazole (18) | S. aureus | 0.78-1.56 | [9] |
| Phenoxy derivative (6) | Staphylococcal strains | 1.56-3.12 | [9] |
Note: Lower MIC values indicate greater antimicrobial activity.
Experimental Protocols
Synthesis of a Trifluoromethylated Pyrazole: Celecoxib
This protocol describes a common synthetic route to Celecoxib, illustrating the introduction of the trifluoromethyl group via a key intermediate.[8]
Workflow for the Synthesis of Celecoxib
Caption: Synthetic workflow for Celecoxib.
Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
To a flask containing sodium methoxide (25.6 g) in toluene (105 ml), add a solution of 4-methylacetophenone (50 g) in toluene (52 ml) at 20-25 °C over 30 minutes.
-
Stir the resulting mixture at 20-25 °C for an additional 30 minutes.
-
Slowly add a solution of ethyl trifluoroacetate (56.8 g) in toluene (52 ml) at 20-25 °C over approximately 1 hour.
-
Heat the reaction mixture to about 110 °C for 24 hours.
-
Cool the mixture to 30 °C and pour it into a flask containing 3N aqueous hydrochloric acid (210 ml).
-
Separate the layers and extract the aqueous layer with toluene (2 x 50 ml).
-
Combine the organic layers and remove the solvent by distillation under vacuum to obtain the title compound.
Step 2: Synthesis of 4-Sulfamoylphenylhydrazine Hydrochloride
-
Prepare a mixture of hydrochloric acid (37 ml), water (25 ml), ice (25 g), and sulfanilamide (37 g) and cool to -10 °C.
-
Add an aqueous solution of sodium nitrite (10 g in 12 ml water) at -10 °C.
-
In a separate flask, prepare a solution of sodium hydroxide (14 g in 150 ml water) and add sodium metabisulfite (54 g) at 0-5 °C.
-
Slowly add the diazonium salt solution from step 2 to the sulfite solution at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Add hydrochloric acid (37 ml) to the reaction mixture at 80 °C.
-
Stir the mixture further at 90 °C for 4 hours to yield the hydrochloride salt.
Step 3: Cyclocondensation to form Celecoxib [8]
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a general method for determining the IC50 values of test compounds against the COX-2 enzyme.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for a fluorometric COX-2 inhibition assay.
Procedure:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice.
-
Prepare a stock solution of the test pyrazole compound in DMSO and make serial dilutions in COX Assay Buffer.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Assay Plate Setup:
-
To the wells of a 96-well opaque plate, add the Reaction Mix.
-
Add the diluted test compound solutions to the respective wells. Include a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle).
-
-
Enzyme Addition and Incubation:
-
Add the diluted COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically in a microplate reader (Excitation/Emission = 535/587 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole compounds against bacterial strains.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the pyrazole compound in DMSO.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation of the Microtiter Plate:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours in an ambient air incubator.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the pyrazole compound that completely inhibits visible growth of the organism.
-
Signaling Pathways and Mechanism of Action
Anti-inflammatory Pathway of Celecoxib
Celecoxib exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme in the arachidonic acid pathway.[8]
Caption: Celecoxib's mechanism of action in the arachidonic acid pathway.
Antimicrobial and Anticancer Mechanisms
The precise signaling pathways for many novel trifluoromethylated pyrazoles are still under investigation. However, studies suggest that their mechanisms of action can be multifaceted:
-
Antimicrobial: Some trifluoromethylated pyrazoles have been shown to disrupt the bacterial cell wall and inhibit the synthesis of essential macromolecules like proteins and nucleic acids.[9]
-
Anticancer: In cancer cell lines, certain trifluoromethylated pyrazoles have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest, often through the modulation of key regulatory proteins. For instance, some analogues act as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell death.
Conclusion
The trifluoromethyl group is a powerful asset in the medicinal chemist's toolbox for the design of novel pyrazole-based therapeutics. Its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity has been demonstrated across a range of biological targets. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to harness the potential of trifluoromethylated pyrazoles in their drug discovery endeavors. Further exploration of the structure-activity relationships and mechanisms of action of this important class of compounds is warranted to develop next-generation therapies for a variety of diseases.
References
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 9. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimization of reaction conditions for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine synthesis.
Technical Support Center: Synthesis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of this compound. The primary synthetic route addressed is the reduction of the precursor, 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the catalytic hydrogenation of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) may be old, improperly stored, or poisoned by impurities in the solvent or starting material. | • Use a fresh batch of catalyst. • Ensure solvents are anhydrous and reagents are pure. • Consider an acid wash of the glassware to remove any basic residues. |
| Insufficient Hydrogen Pressure: The H₂ pressure may be too low to facilitate the reaction effectively. | • Increase hydrogen pressure incrementally (e.g., from 50 psi to 100 psi). Ensure the reaction vessel is rated for the higher pressure. | |
| Low Reaction Temperature: The activation energy for the reduction is not being met. | • Gently warm the reaction mixture. For many hydrogenations, temperatures between 25°C and 60°C are effective. Monitor for side reactions. | |
| Formation of Secondary Amine Impurity | Reaction Mechanism: The intermediate imine can react with the newly formed primary amine product, which then gets reduced to form a secondary amine. This is a common side reaction in nitrile hydrogenations.[1] | • Use an Additive: Add a reagent that suppresses secondary amine formation. Ammonia is often used to shift the equilibrium away from secondary amine formation. Alternatively, the addition of a Brønsted or Lewis acid can sometimes improve selectivity.[2] • Optimize Catalyst: Atomically dispersed catalysts, such as single Pd atoms on a support (Pd₁/ND@G), have been shown to favor secondary amine formation, while fully exposed Pd clusters tend to yield the primary amine.[1] If possible, screen different catalyst types (e.g., Raney Ni, Rh/C). |
| Product Degradation or Other Side Products | Over-reduction/Hydrogenolysis: Aggressive reaction conditions (high temperature, high pressure, highly active catalyst) can potentially lead to the degradation of the pyrazole ring or hydrogenolysis of the C-F bonds. | • Reduce reaction temperature and/or pressure. • Decrease the catalyst loading. • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Reaction with Solvent: Protic solvents like methanol or ethanol can sometimes participate in side reactions under certain catalytic conditions. | • Switch to a more inert solvent such as THF, ethyl acetate, or dioxane. | |
| Difficult Purification | Polarity of Product: The primary amine product is basic and can be highly polar, leading to streaking on silica gel columns. | • Column Chromatography: Add a small amount of triethylamine or ammonia to the eluent (e.g., 0.5-1%) to prevent streaking on the silica gel. • Acid-Base Extraction: Convert the amine to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (like ether or dioxane). The salt can often be isolated by filtration or precipitation, separating it from non-basic impurities. The free amine can then be regenerated by basification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? A1: The most prevalent method is the reduction of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile. This is typically achieved via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1][3] Chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) is also a viable method.[3]
Q2: My main impurity is a dimer of my product. How do I prevent its formation? A2: This "dimer" is a secondary amine. Its formation is a known issue in nitrile reductions.[1] To minimize it, you can add ammonia (often as a solution in methanol) to the reaction mixture. The excess ammonia competes with the primary amine product in reacting with the intermediate imine, thus favoring the formation of the desired primary amine.
Q3: What are the optimal conditions for the catalytic hydrogenation of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile? A3: Optimal conditions can vary, but a good starting point is using 5-10 mol% of 10% Pd/C in a protic solvent like methanol or ethanol, under 50-100 psi of hydrogen gas at room temperature for 12-24 hours.[1] Optimization may involve screening solvents (THF, EtOAc), adjusting temperature (25-50°C), and modifying hydrogen pressure.
Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitrile? A4: No, sodium borohydride is generally not a strong enough reducing agent to reduce a nitrile to a primary amine. A more potent hydride, such as lithium aluminum hydride (LiAlH₄), is required for this transformation.[3]
Q5: How can I monitor the reaction's progress effectively? A5: Thin-Layer Chromatography (TLC) is a simple method. Use a mobile phase like 10% methanol in dichloromethane. The starting nitrile will be less polar (higher Rf) than the amine product (lower Rf, may streak). Staining with ninhydrin can help visualize the amine product. For more precise monitoring, LC-MS is ideal as it can track the disappearance of the starting material and the appearance of the product and any major impurities.
Experimental Protocols & Data
Protocol 1: Catalytic Hydrogenation of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile
-
Preparation: To a solution of 5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous methanol (0.1 M concentration), add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Reaction: The mixture is transferred to a high-pressure reactor (e.g., a Parr shaker). The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 100 psi.
-
Execution: The reaction is stirred vigorously at room temperature (25°C) for 24 hours.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite, washing with methanol. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine) to yield the pure this compound.
Table 1: Optimization of Reaction Conditions
The following table presents illustrative data on how varying conditions can impact the reaction outcome.
| Entry | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (Primary Amine) | Selectivity (Primary:Secondary) |
| 1 | 10% Pd/C | Methanol | 50 | 25 | 24 | 75% | 85:15 |
| 2 | 10% Pd/C | Methanol | 100 | 25 | 24 | 88% | 80:20 |
| 3 | 10% Pd/C | Methanol + NH₃ | 100 | 25 | 24 | 92% | >98:2 |
| 4 | Raney Ni | Ethanol | 500 | 50 | 12 | 85% | 90:10 |
| 5 | 10% Pd/C | THF | 100 | 25 | 24 | 65% | 95:5 |
Visual Guides
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow and a decision tree for troubleshooting common issues.
Caption: A typical experimental workflow for the catalytic hydrogenation.
Caption: A decision tree to diagnose and solve common synthesis problems.
Reaction Pathway Diagram
This diagram shows the desired reaction and the most common side reaction.
Caption: The pathway to the desired product and the secondary amine byproduct.
References
- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers formed during the pyrazole ring synthesis, and byproducts from the reduction of a nitrile or other precursor to the aminomethyl group. Over-alkylation or side reactions involving the pyrazole ring can also occur.
Q2: What is the general solubility profile of this compound?
A2: As a pyrazole with an aminomethyl group, this compound is expected to be a polar molecule. It will likely exhibit good solubility in polar protic solvents like methanol, ethanol, and water, especially under acidic conditions where the amine is protonated. Its solubility is expected to be lower in less polar solvents like ethyl acetate and dichloromethane, and poor in nonpolar solvents such as hexanes and toluene.
Q3: Is this compound stable on silica gel for column chromatography?
A3: Primary amines can sometimes interact strongly with the acidic surface of silica gel, leading to tailing of peaks and potential product loss. It is advisable to use silica gel that has been deactivated with a base, such as triethylamine, or to use a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol).
Q4: Can I purify this compound by crystallization?
A4: Yes, crystallization is a viable purification method. Given the presence of a basic amine group, forming a salt (e.g., hydrochloride or fumarate) can significantly improve the crystallinity and ease of purification by recrystallization.
Q5: My purified this compound is a yellow or brown oil. Is this expected?
A5: While some amine-containing compounds can be oils at room temperature, a significant yellow or brown color often indicates the presence of impurities, possibly from oxidation or residual starting materials. A pure sample of this compound is expected to be a pale yellow solid or oil.
Troubleshooting Guides
Issue 1: The product is an oil and does not solidify.
-
Possible Cause: Presence of impurities that are depressing the melting point.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the oil by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the presence of multiple components.
-
Attempt Salt Formation: Dissolve the oil in a suitable solvent (e.g., methanol or isopropanol) and add an acid (e.g., HCl in ether or a solution of fumaric acid) to form the corresponding salt. Salts often have higher melting points and are more likely to crystallize.
-
Trituration: Try to induce solidification by adding a non-polar solvent in which the product is insoluble (e.g., cold hexanes or diethyl ether) and scratching the inside of the flask with a glass rod.
-
Issue 2: Low yield after purification.
-
Possible Cause (Column Chromatography): Irreversible adsorption of the basic product onto the acidic silica gel.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine.
-
Use a Modified Eluent: Add a small percentage of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.
-
Consider Alternative Stationary Phases: For highly basic compounds, neutral or basic alumina can be a better choice than silica gel.
-
-
Possible Cause (Crystallization): The compound is too soluble in the chosen solvent, even at low temperatures.
-
Troubleshooting Steps:
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Then, allow it to cool slowly.
-
Concentrate the Solution: If the compound is too dilute, carefully evaporate some of the solvent and attempt to crystallize again.
-
Issue 3: The purified product is colored.
-
Possible Cause: Presence of colored impurities from the reaction mixture or degradation of the product.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that this may also adsorb some of your product, potentially reducing the yield.
-
Chemical Treatment: If the color is due to iodine from a reaction, a wash with a dilute aqueous solution of sodium thiosulfate can be effective.
-
Quantitative Data
Table 1: Common Solvents for Purification of Pyrazole Amines
| Solvent Class | Examples | General Applicability for this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solvents for dissolving the compound, useful for recrystallization, often as part of a mixed solvent system. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be used as anti-solvents for crystallization or as components in chromatography eluents. |
| Esters | Ethyl acetate | Moderate solvent, commonly used in column chromatography in combination with hexanes. |
| Halogenated | Dichloromethane (DCM) | Good solvent for dissolving the compound and for use in column chromatography. |
| Hydrocarbons | Hexanes, Heptane | Poor solvents, primarily used as anti-solvents for crystallization or as the weak component in chromatography eluents. |
| Water | - | Good solubility, especially at acidic pH. Useful for extractions and for recrystallization of salts. |
Table 2: Starting Conditions for Column Chromatography Purification
| Stationary Phase | Eluent System | Gradient | Typical Rf |
| Silica Gel (deactivated with 1% Et₃N) | Hexane/Ethyl Acetate | Start with 100% Hexane, gradually increase Ethyl Acetate | 0.2 - 0.4 |
| Silica Gel (deactivated with 1% Et₃N) | Dichloromethane/Methanol | Start with 100% Dichloromethane, gradually increase Methanol | 0.2 - 0.4 |
| Neutral Alumina | Dichloromethane/Methanol | Start with 100% Dichloromethane, gradually increase Methanol | 0.3 - 0.5 |
Experimental Protocols
Protocol 1: Purification by Recrystallization (as a Hydrochloride Salt)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Salt Formation: Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise until the pH of the solution is acidic (test with pH paper).
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether.
-
Drying: Dry the crystals under vacuum to obtain the purified hydrochloride salt.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
Column Packing: Pack a glass column with silica gel slurried in the initial eluent (e.g., 9:1 Hexane/Ethyl Acetate with 1% triethylamine).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak acid (e.g., 1 M citric acid or dilute HCl). The basic amine product will move to the aqueous layer as its salt.
-
Separation: Separate the aqueous layer containing the product salt from the organic layer containing non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 9).
-
Back-Extraction: Extract the now free-based product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for purification by recrystallization as a salt.
Caption: Workflow for purification by column chromatography.
Caption: Troubleshooting decision tree for purification issues.
common side products in the synthesis of trifluoromethylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of trifluoromethylpyrazoles.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Trifluoromethylpyrazole
Low yields are a common frustration in organic synthesis. This guide provides a systematic approach to troubleshooting and improving the yield of your trifluoromethylpyrazole product.
Symptoms:
-
Low isolated yield of the final product.
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
Multiple unexpected spots on TLC or peaks in LC-MS.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low pyrazole yield.
Possible Causes and Solutions:
| Cause | Recommended Actions |
| Impure Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and lower yields.[1][2] Hydrazine derivatives, especially trifluoromethylhydrazine, can be unstable; use freshly prepared or purified reagents.[3][4] |
| Suboptimal Reaction Conditions | Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[2] Solvent: The choice of solvent can significantly impact the reaction. For instance, fluorinated alcohols like TFE or HFIP can improve reaction rates and regioselectivity.[5][6] Catalyst: The type and loading of the catalyst (e.g., acid catalyst in Knorr synthesis) may need optimization.[2] |
| Side Reactions | The formation of byproducts such as regioisomers or des-CF3 pyrazoles can consume starting materials.[1][3] Refer to the specific troubleshooting guide for each side product below. |
| Loss During Work-up/Purification | The product may be lost during extraction if it has some water solubility. Check the aqueous layer.[7] Purification by column chromatography should be optimized to ensure good separation from impurities without significant loss of product.[1] |
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is a frequent challenge.
Symptoms:
-
NMR spectrum shows two sets of signals for the pyrazole product.
-
Two closely eluting spots on TLC or peaks in LC-MS with the same mass.
Troubleshooting Workflow:
Caption: A workflow for addressing the formation of regioisomers.
Strategies to Improve Regioselectivity:
| Strategy | Detailed Explanation |
| Solvent Choice | The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of the 3-trifluoromethylpyrazole isomer.[5][6] |
| pH Control / Catalyst | Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[1] In some cases, using a specific acid catalyst can favor the formation of one regioisomer over the other. |
| Modify Substrate | Using a 1,3-dicarbonyl surrogate with differentiated reactivity at the two carbonyl positions can "lock in" the regiochemistry before cyclization. |
Quantitative Data on Solvent Effects on Regioselectivity:
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a trifluoromethylated 1,3-diketone and methylhydrazine.
| 1,3-Diketone | Hydrazine | Solvent | Ratio of 3-CF3 : 5-CF3 Isomers | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 1 : 1.8 | |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | TFE | 85 : 15 | [5] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Methylhydrazine | HFIP | 97 : 3 |
Issue 3: Presence of a Des-Trifluoromethyl (des-CF3) Side Product
A common impurity in the synthesis of N-trifluoromethylpyrazoles is the corresponding pyrazole lacking the trifluoromethyl group.
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the desired product minus 70 Da (CF3 group replaced by H).
-
19F NMR shows no signal for the product, or a much lower integration than expected from the 1H NMR.
Reaction Pathway Leading to Side Products:
Caption: Reaction pathways leading to desired and side products.
Cause and Prevention:
The primary cause of des-CF3 side product formation is the instability of trifluoromethylhydrazine, which has a short half-life in solution and can decompose or undergo hydrolysis.[3][4]
-
Use of a Strong Acid and Aprotic Solvent: Optimization studies have shown that using a strong acid catalyst (e.g., TsOH) in an aprotic solvent like dichloromethane (DCM) is crucial to suppress the formation of des-CF3 impurities.[3][4]
-
Generate Trifluoromethylhydrazine In Situ: A one-pot synthesis where trifluoromethylhydrazine is generated in situ from a more stable precursor (e.g., di-Boc trifluoromethylhydrazine) and trapped immediately by the 1,3-dicarbonyl compound can minimize its decomposition.[3]
-
Control Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of decomposition of the unstable hydrazine intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethylpyrazoles?
A1: The most prevalent methods include:
-
Knorr Pyrazole Synthesis: The cyclocondensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound with a hydrazine derivative.[1][8] This is a versatile and widely used method.
-
1,3-Dipolar Cycloaddition: The reaction of in situ generated trifluoromethylated nitrile imines with alkynes or their surrogates.[9]
-
From Trifluoromethylhydrazine: The direct reaction of trifluoromethylhydrazine (often generated in situ) with various 1,3-dicarbonyl substrates.[3][4]
Q2: How can I purify my trifluoromethylpyrazole from its regioisomer?
A2: Purification of regioisomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method. A systematic approach to solvent system selection is key. Often, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is required to achieve separation.[10]
-
Recrystallization: If the product is a solid and one regioisomer is significantly less soluble than the other in a particular solvent system, recrystallization can be an effective purification method.
Q3: What analytical techniques are best for identifying the common side products?
A3: A combination of techniques is recommended:
-
TLC (Thin Layer Chromatography): Useful for monitoring reaction progress and getting a preliminary idea of the number of components in the crude mixture.[1][2]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the molecular weights of the products and impurities, which is particularly useful for detecting des-CF3 side products.[11][12]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
1H and 13C NMR: To confirm the overall structure and identify the presence of regioisomers (indicated by multiple sets of signals).
-
19F NMR: Crucial for confirming the presence and electronic environment of the trifluoromethyl group. The absence of a 19F signal when a product is expected is a strong indicator of a des-CF3 side product.
-
Experimental Protocols
Protocol 1: General Procedure for the Knorr Synthesis of a 3-Trifluoromethyl-5-Aryl-1H-Pyrazole
This protocol is a generalized procedure based on the Knorr pyrazole synthesis.
Materials:
-
Trifluoromethylated β-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol or 2,2,2-Trifluoroethanol (TFE)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the trifluoromethylated β-diketone in the chosen solvent (Ethanol or TFE).
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[13]
Protocol 2: Synthesis of N-Trifluoromethylpyrazoles via In Situ Generation of Trifluoromethylhydrazine
This protocol is adapted from a method designed to minimize the formation of des-CF3 side products.[3]
Materials:
-
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (di-Boc trifluoromethylhydrazine) (1.0 eq)
-
1,3-Dicarbonyl compound (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of di-Boc trifluoromethylhydrazine and the 1,3-dicarbonyl substrate in DCM, add TsOH·H₂O.
-
Stir the mixture at 20–40 °C for 12 hours. Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Dilute with water and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N-trifluoromethyl-substituted pyrazole.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chimia.ch [chimia.ch]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. chemhelpasap.com [chemhelpasap.com]
troubleshooting guide for low yield in pyrazole synthesis.
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of pyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may face in your experiments.
Troubleshooting Guide: Low Yield in Pyrazole Synthesis
Low yields in pyrazole synthesis, a common issue for researchers, can arise from a variety of factors, from the purity of starting materials to suboptimal reaction conditions.[1] This guide provides a systematic approach to identifying and resolving the root causes of low product yield.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the most common causes and how can I address them?
A1: Low yields in pyrazole synthesis can often be attributed to one or more of the following factors:
-
Purity of Starting Materials: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can participate in side reactions, which not only reduces the yield of the desired pyrazole but also complicates the purification process.[1][2] It is advisable to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[1]
-
Suboptimal Reaction Conditions: Key reaction parameters such as stoichiometry, temperature, reaction time, solvent, and pH may not be optimal for your specific substrates.
-
Stoichiometry: Ensure that the stoichiometry of the reactants is accurate. In some instances, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Temperature and Reaction Time: Many condensation reactions require heating to proceed at an adequate rate. Consider increasing the temperature or extending the reaction time. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.[1] Microwave-assisted synthesis can also be a valuable technique for improving yields and significantly reducing reaction times.
-
Solvent and pH: The choice of solvent can influence reaction rates and, in the case of unsymmetrical dicarbonyls, regioselectivity. The pH of the reaction mixture is also a critical factor; for instance, Knorr pyrazole synthesis is typically acid-catalyzed.[1][3]
-
-
Side Reactions: The formation of unintended byproducts can significantly consume starting materials and lower the yield of the desired product. A common side reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[1][3] Incomplete cyclization can also lead to the formation of stable intermediates, such as hydroxylpyrazolidines, which may not readily dehydrate to the final pyrazole product.[2]
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. If you suspect product degradation, consider employing milder reaction conditions, such as a lower temperature or a less aggressive catalyst.
-
Losses During Purification: Significant amounts of the product can be lost during purification steps like recrystallization or column chromatography. Optimizing your purification techniques is essential to maximize the isolated yield.
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds in reactions like the Knorr synthesis.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1][3]
Here are some strategies to improve regioselectivity:
-
Solvent Choice: The solvent can have a profound effect on the isomeric ratio. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of one isomer.[3] Aprotic dipolar solvents can also provide better results than polar protic solvents like ethanol.
-
pH Control: Adjusting the pH of the reaction can influence the initial site of hydrazine attack. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially favoring the formation of a different major regioisomer.[2]
-
Steric and Electronic Effects: Consider the steric hindrance and electronic properties of your starting materials. Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[3] Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack.[3]
Q3: My reaction mixture has turned dark and tarry, making purification difficult. What is the likely cause and how can I prevent it?
A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrazole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.
Q4: I suspect my starting materials are of poor quality. How can I purify them?
A4: Ensuring the purity of your starting materials is a crucial first step in troubleshooting low yields.[2]
-
1,3-Dicarbonyl Compounds: These can often be purified by distillation or recrystallization.
-
Hydrazine Derivatives: Hydrazines can degrade over time and may contain colored impurities.[1] Distillation under reduced pressure or recrystallization can be effective purification methods. Using a freshly opened bottle is highly recommended.[1]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Reaction Time (min) | Yield (%) | Reference |
| CH3CN | 45 | 70 | [4] |
| THF | 40 | 78 | [4] |
| DMF | 55 | 80 | [4] |
| CH2Cl2 | 35 | 85 | [4] |
| EtOH | 25 | 90 | [4] |
| No Solvent | 7-15 | 95 | [4] |
Reaction conditions involved the four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate catalyzed by an ionic liquid (NMPyTs).
Table 2: Effect of Catalyst on Pyrazole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)3 | Toluene | 60 | - | 97 | [5] |
| Cu(OTf)2 | Toluene | 60 | - | 60 | [5] |
| K2CO3 | Toluene | 60 | - | Effective | [5] |
| Nano-ZnO | - | - | - | 95 | [6] |
| Ammonium Chloride | Ethanol | - | - | - | [7] |
Table 3: Regioselectivity in the Knorr Synthesis of Pyrazoles from Unsymmetrical 1,3-Dicarbonyls
| 1,3-Dicarbonyl (R¹/R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| Benzoylacetone (Ph/Me) | Methylhydrazine | Ethanol | 50:50 | [3] |
| Benzoylacetone (Ph/Me) | Methylhydrazine | TFE | >95:5 | [3] |
| Benzoylacetone (Ph/Me) | Phenylhydrazine | Ethanol | 60:40 | [3] |
| Benzoylacetone (Ph/Me) | Phenylhydrazine | TFE | >95:5 | [3] |
| 1,1,1-Trifluoro-2,4-pentanedione (CF₃/Me) | Phenylhydrazine | Ethanol | 10:90 | [3] |
| 1,1,1-Trifluoro-2,4-pentanedione (CF₃/Me) | Phenylhydrazine | TFE | >95:5 | [3] |
Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R².
Experimental Protocols
Below are detailed methodologies for key pyrazole synthesis reactions. These protocols are intended as a starting point and may require optimization for different substrates and scales.
Protocol 1: Knorr Pyrazole Synthesis of a Pyrazolone from a β-Ketoester [8][9]
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Solvent and Catalyst Addition: Add 1-propanol and glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add water to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.
Protocol 2: Synthesis of Edaravone (a Pyrazolone) [10]
This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
stability issues of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine under acidic/basic conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine under standard laboratory conditions?
Based on the chemistry of pyrazole derivatives, this compound is expected to be relatively stable under normal ambient conditions (room temperature, protected from light).[1][2] The pyrazole ring is an aromatic system, which generally confers stability.[3] However, the methanamine group can be susceptible to oxidation over time. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5]
Q2: How does the trifluoromethyl group affect the stability of the molecule?
The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This generally increases the acidity of the N-H protons on the pyrazole ring and can influence the molecule's susceptibility to nucleophilic attack. The carbon-fluorine bond is very strong, making the CF3 group itself highly resistant to chemical degradation.
Q3: What is the likely impact of acidic conditions on the stability of this compound?
Under acidic conditions, the nitrogen atoms in the pyrazole ring and the primary amine are likely to be protonated.[3][6] This increases the compound's solubility in aqueous acidic solutions but can also make the pyrazole ring more susceptible to nucleophilic attack or ring-opening, particularly under harsh conditions such as elevated temperatures or strong, concentrated acids.[6]
Q4: What is the likely impact of basic conditions on the stability of this compound?
In the presence of a strong base, the N-H proton of the pyrazole ring can be deprotonated, forming a pyrazolate anion.[3] While this may increase reactivity towards electrophiles, the pyrazole ring itself is generally stable to moderate basic conditions at room temperature. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation.
Q5: Are there any known incompatible materials?
Yes, strong oxidizing agents are generally incompatible with pyrazole derivatives and amines.[1][2] Contact with strong oxidizers could lead to degradation of the molecule. It is also advisable to avoid strong acids and bases for long-term storage.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected sample degradation or appearance of new peaks in HPLC analysis. | pH Instability: The compound may be degrading due to the pH of your solvent or buffer. | Analyze the stability of the compound in a range of pH buffers. Consider adjusting the pH of your experimental conditions to a more neutral range if possible. |
| Oxidation: The methanamine group may be susceptible to oxidation, especially if exposed to air for extended periods. | Prepare solutions fresh and consider using degassed solvents. If the problem persists, work under an inert atmosphere (e.g., in a glovebox). | |
| Light Sensitivity: Although not specifically documented, many organic compounds can be light-sensitive. | Conduct experiments in amber vials or protect your samples from light. | |
| Poor solubility in a particular solvent. | Protonation State: The solubility of the compound is dependent on its protonation state. | For acidic media, try protonating the molecule to form a more soluble salt. For neutral organic solvents, ensure the compound is in its free base form. |
| Inconsistent results between experimental runs. | Inconsistent Sample Handling: Variations in storage time, temperature, or exposure to air and light can lead to variable degradation. | Standardize your sample handling and storage procedures. Always use freshly prepared solutions when possible. |
Illustrative Stability Data
The following table provides a hypothetical summary of stability data for this compound under forced degradation conditions. This is an example and actual results may vary.
| Condition | Time | Temperature | % Degradation (Hypothetical) | Potential Degradants (Hypothetical) |
| 0.1 M HCl | 24 h | 60 °C | 15% | Hydrolysis of the methanamine group, ring-opening products. |
| 0.1 M NaOH | 24 h | 60 °C | 10% | Products of deprotonation and subsequent rearrangement. |
| 3% H₂O₂ | 24 h | Room Temp | 25% | Oxidized products at the methanamine and pyrazole ring. |
| UV/Vis Light | 7 days | Room Temp | 5% | Photodegradation products. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound.[8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[10]
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).[11]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis (e.g., by HPLC).
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for the same time points as the acidic hydrolysis.[11]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for the specified time points.
-
At each time point, withdraw an aliquot and dilute for analysis.
5. Photostability Testing:
-
Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Concurrently, keep a control sample in the dark at the same temperature.
-
At specified time points (e.g., 1, 3, 7 days), withdraw aliquots from both the exposed and control samples for analysis.
6. Thermal Degradation:
-
Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
At specified time points, analyze both the solid and the solution for degradation.
Analysis:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Hypothetical acidic degradation pathway.
Caption: Hypothetical basic degradation pathway.
Caption: Experimental workflow for forced degradation.
Caption: Troubleshooting flowchart for degradation.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijrpp.com [ijrpp.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on controlling and improving the regioselectivity of pyrazole synthesis. The following FAQs, troubleshooting guides, and experimental protocols address common issues encountered during synthesis, with a focus on the widely used Knorr pyrazole synthesis and its alternatives.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation critical?
A1: In the context of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] For example, the reaction can yield a 1,3,5-trisubstituted pyrazole or its 1,5,3-trisubstituted isomer. Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers often exhibit significantly different biological activities, pharmacological profiles, and physical properties.[1] For applications in drug discovery and materials science, obtaining a single isomer in high purity is essential for consistent and predictable results.
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine) is governed by a combination of factors:[1][2][3]
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for initial nucleophilic attack by the hydrazine.[1]
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can hinder the approach of the nucleophile, directing the initial attack to the less sterically crowded carbonyl group.[2]
-
Solvent Choice: The solvent can have a dramatic impact. Protic, nucleophilic solvents like ethanol can compete with the hydrazine, often leading to poor selectivity. In contrast, non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[4][5]
-
Reaction pH: The acidity of the medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the less substituted nitrogen.[1][3]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the regioisomers formed.[1]
Q3: My reaction is producing a mixture of regioisomers. What is the first and most effective change I should make?
A3: The most impactful initial step to improve regioselectivity is to change the reaction solvent. If you are using a standard solvent like ethanol or methanol, switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is highly recommended.[4] These solvents have been shown to dramatically increase the regioselectivity, often shifting ratios from near 1:1 to greater than 95:5 in favor of a single isomer.[4]
Q4: How do fluorinated alcohols like TFE and HFIP improve regioselectivity?
A4: The improved regioselectivity observed in fluorinated alcohols is attributed to their unique properties. Unlike ethanol, TFE and HFIP are highly polar and can stabilize reaction intermediates, but they are non-nucleophilic.[4] This means they do not compete with the hydrazine in attacking the more reactive carbonyl group of the 1,3-dicarbonyl compound. This lack of competition allows the inherent electronic and steric differences between the two carbonyl groups to dictate the reaction pathway more effectively, leading to a significant increase in the formation of a single regioisomer.[4]
Q5: What are some reliable alternative strategies to the Knorr synthesis for achieving high regioselectivity?
A5: When the Knorr synthesis fails to provide the desired selectivity, several alternative methods can be employed:
-
Reaction of Acetylenic Ketones with Hydrazines: This method is highly regioselective and produces single pyrazole isomers in excellent yields, regardless of the substituents.[6][7]
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes (Pechmann pyrazole synthesis) or other dipolarophiles is a powerful method for constructing the pyrazole ring with controlled regiochemistry.[8][9][10]
-
Catalyst-Controlled Synthesis: Various transition metal catalysts (e.g., based on iron, ruthenium, copper, or silver) can enable highly regioselective pyrazole syntheses from different starting materials, such as diarylhydrazones and vicinal diols, or by promoting specific cycloaddition pathways.[11][12]
-
Flow Chemistry: Continuous-flow synthesis can improve regioselectivity, reduce reaction times, and enhance safety, especially when handling hazardous intermediates like diazo compounds.[13][14]
Troubleshooting and Optimization
Problem: Poor regioselectivity (<90:10 isomer ratio) is observed in the condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.
This workflow provides a systematic approach to troubleshoot and optimize the reaction for higher regioselectivity.
Caption: A step-by-step workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Data Presentation: Solvent Effects on Regioselectivity
The choice of solvent is one of the most critical factors for controlling regioselectivity. The following table summarizes quantitative data from studies comparing traditional solvents with fluorinated alcohols. Regioisomer A refers to the pyrazole formed from the initial attack at the carbonyl adjacent to R¹, while Regioisomer B results from attack at the carbonyl adjacent to R².
| 1,3-Diketone (R¹-CO-CH₂-CO-R²) | Hydrazine (R³) | Solvent | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| R¹ = 2-Furyl, R² = CF₃ | Methylhydrazine | EtOH | 36:64 | 99 | [4] |
| R¹ = 2-Furyl, R² = CF₃ | Methylhydrazine | TFE | 85:15 | 99 | [4] |
| R¹ = 2-Furyl, R² = CF₃ | Methylhydrazine | HFIP | 97:3 | 98 | [4] |
| R¹ = 2-Furyl, R² = CF₂CF₃ | Methylhydrazine | EtOH | 64:36 | 93 | [4] |
| R¹ = 2-Furyl, R² = CF₂CF₃ | Methylhydrazine | HFIP | >99:<1 | 99 | [4] |
| R¹ = Phenyl, R² = CF₃ | Phenylhydrazine | EtOH | 65:35 | 99 | [4] |
| R¹ = Phenyl, R² = CF₃ | Phenylhydrazine | HFIP | >99:<1 | 99 | [4] |
| R¹ = Phenyl, R² = CH₃ | Methylhydrazine | EtOH | 67:33 | - | [2] |
| R¹ = Phenyl, R² = CH₃ | Methylhydrazine | TFE | 85:15 | - | [2] |
Key Experimental Protocols
Protocol 1: Highly Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol describes a general method for the synthesis of N-substituted pyrazoles with high regioselectivity by using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[1][4]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask, magnetic stirrer, and condenser (if heating is required)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP, approx. 0.1-0.2 M concentration).
-
Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete in less than 1 hour at room temperature.[4]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel or recrystallization to afford the desired pure pyrazole regioisomer.
Protocol 2: Regioselective Synthesis from Acetylenic Ketones
This alternative protocol provides excellent regioselectivity and is suitable when the Knorr synthesis is problematic.[6][7]
Materials:
-
α,β-Acetylenic ketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Solvent: Ethanol
-
Base: Triethylamine (2.0 eq)
Procedure:
-
Dissolve the α,β-acetylenic ketone (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq) in ethanol in a round-bottom flask.
-
Add triethylamine (2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the pure 1,3,5-substituted pyrazole.
Visualizations
Caption: Factors governing the initial nucleophilic attack, which determines the final regioisomeric outcome.
Caption: Comparison of reaction pathways in nucleophilic vs. non-nucleophilic solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
preventing decomposition of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine during storage
Technical Support Center: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The primary factors contributing to the decomposition of this compound are exposure to oxygen (oxidation), moisture (hydrolysis), light (photodegradation), and elevated temperatures.[1][2] Amines, in particular, are susceptible to oxidation from atmospheric oxygen.[1]
Q2: What are the recommended long-term and short-term storage conditions for this compound?
A2: To ensure maximum stability, it is crucial to adhere to the recommended storage conditions. For long-term storage, the compound should be kept at -20°C. For short-term storage, such as during routine laboratory use, refrigeration at 2-8°C is acceptable.[2][3]
Q3: How should I handle the compound to minimize degradation?
A3: Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1] Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.[3] Use clean, dry spatulas and glassware.
Q4: What type of container is best for storing this compound?
A4: The compound should be stored in a tightly sealed, amber glass vial to protect it from light and air.[1][2] For larger quantities, consider containers made of high-density polyethylene (HDPE) or other non-reactive materials.[4]
Q5: Are there any chemical incompatibilities I should be aware of?
A5: Yes, this compound should be stored away from strong oxidizing agents, strong acids, and acid chlorides.[5][6][7] The primary amine group is basic and will react with acids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation or reaction with impurities. | Discard the discolored material as its purity is compromised. For future prevention, ensure storage under an inert atmosphere and in a tightly sealed container. |
| Reduced reactivity or poor yield in experiments | Compound degradation due to improper storage or handling. | Verify the storage conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound. Consider running a purity check using HPLC or NMR on the stored material. |
| Inconsistent analytical results (e.g., unexpected peaks in HPLC or NMR) | Presence of degradation products. | Analyze the sample using LC-MS to identify the molecular weights of the impurities, which can provide clues about the degradation pathway. Implement forced degradation studies to proactively identify potential degradants.[8][9] |
| The compound appears clumpy or has a different texture | Absorption of moisture. | The compound is likely hydrated, which can affect its reactivity and weighing accuracy. If the material is critical, it may be possible to dry it under a high vacuum, but using a fresh, properly stored sample is recommended. |
Stability Data Summary
The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and should be confirmed by in-house stability studies.
| Condition | Duration | Purity (%) | Appearance |
| -20°C, Inert Atmosphere, Dark | 24 Months | >98% | White to off-white solid |
| 2-8°C, Inert Atmosphere, Dark | 6 Months | >97% | White to off-white solid |
| Room Temperature (20-25°C), Ambient Air, Light | 1 Month | <90% | May show slight discoloration |
| 40°C, 75% Relative Humidity, Ambient Air, Light | 2 Weeks | <85% | Noticeable discoloration |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method can be used to determine the purity of this compound and detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[8][10][11]
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.[8]
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for 24 hours.[8]
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines.[12]
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by HPLC (as described in Protocol 1) and LC-MS to identify and quantify any degradation products.
Visualizations
Potential Decomposition Pathways
Caption: Potential degradation pathways for the target compound.
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. ijrpp.com [ijrpp.com]
- 9. biomedres.us [biomedres.us]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. ajrconline.org [ajrconline.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Characterization of Fluorinated Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyrazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these molecules.
Frequently Asked Questions (FAQs)
Q1: What makes the characterization of fluorinated pyrazole compounds challenging?
A1: The characterization of fluorinated pyrazoles presents unique challenges due to several factors:
-
Synthesis Byproducts: The classical synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines often results in regioselectivity issues, leading to isomeric pyrazoles and other by-products that require tedious separation.[1]
-
Complex NMR Spectra: The presence of fluorine atoms leads to complex splitting patterns in ¹H, ¹³C, and ¹⁹F NMR spectra due to heteronuclear coupling (e.g., J F-H, J F-C).[2][3] Long-range couplings are also common, further complicating spectral interpretation.[3]
-
Tautomerism: N-unsubstituted pyrazoles can exist in a tautomeric equilibrium between two forms, which can double the number of signals observed in NMR spectra, making assignment difficult.[4][5]
-
Mass Spectrometry Fragmentation: Fluorinated compounds can exhibit complex fragmentation patterns in mass spectrometry, which may differ from their non-fluorinated analogs. Standard MS workflows may fail to identify all fluorinated byproducts.[6][7][8]
-
Chromatographic Separation: The separation of regioisomers and stereoisomers can be difficult, often requiring careful optimization of chromatographic conditions.[1][9]
Q2: What are the primary analytical techniques for characterizing fluorinated pyrazoles?
A2: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of fluorinated pyrazoles:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are the most powerful tools. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope and offers a wide chemical shift range, which helps in resolving signals from different fluorine environments.[10][11] It is invaluable for identifying and quantifying fluorinated products, even in complex mixtures.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to determine the molecular weight and elemental composition.[1][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing purity and for the separation of isomers.[13][14]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive structural confirmation, including the absolute configuration of stereoisomers and the solid-state tautomeric form.[5]
Q3: Why is ¹⁹F NMR particularly useful for these compounds?
A3: ¹⁹F NMR is a superior method for analyzing fluorinated compounds for several reasons:
-
High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus, comparable to ¹H.[10]
-
Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F is very large (~400 ppm), which minimizes signal overlap and allows for the clear identification of different fluorine environments within a molecule or a mixture.[3][7]
-
No Background Signal: Since naturally occurring fluorinated compounds are rare in biological or typical organic samples, there is virtually no background signal, making it excellent for studying reaction mixtures and biological systems.[10][13]
-
Quantitative Analysis: With appropriate experimental setup (e.g., increased relaxation delays), ¹⁹F NMR can provide accurate quantitative information about the components in a mixture.[11]
Troubleshooting Guides
Section 1: Synthesis & Purification
Q: My synthesis produced a mixture of regioisomers. How can I improve the reaction's selectivity or separate the products?
A: This is a common issue in pyrazole synthesis.[1] Here are several strategies to address it:
-
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Solvent: The polarity of the solvent can influence selectivity. For example, in some oxidations of pyrazoline precursors, polar solvents like DMSO favor one product, while non-polar solvents like hexane favor another.[15] Using fluorinated alcohols (e.g., TFE, HFIP) has been shown to improve regioselectivity in some cases.[9]
-
pH Control: Adjusting the pH can direct the initial cyclization step. Acidic conditions may favor the attack of the more basic hydrazine nitrogen on the more reactive carbonyl group.[9]
-
Flow Chemistry: Consider using flow chemistry, which offers better control over reaction parameters like temperature and mixing, potentially improving efficiency and selectivity.[16]
-
-
Purification Strategy:
-
Column Chromatography: This is the most common method for separating pyrazole isomers.[1][13] Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) to achieve separation.
-
Crystallization: Attempt fractional crystallization from various solvents. It's possible that one isomer will crystallize preferentially.[9]
-
Preparative HPLC: For difficult separations, preparative HPLC can be an effective, albeit more resource-intensive, solution.
-
-
-
Logical Workflow for Isomer Issues:
Workflow for addressing regioisomer formation.
Section 2: NMR Spectroscopy
Q: My ¹⁹F NMR spectrum shows broad signals and complex, overlapping multiplets. How can I simplify it for interpretation?
A: The complexity of ¹⁹F NMR spectra is a known challenge.[3] Broad signals can be due to unresolved couplings or chemical exchange.
-
Troubleshooting Steps:
-
¹H-Decoupling: Acquire a ¹⁹F{¹H} decoupled spectrum. This will collapse multiplets arising from ¹H-¹⁹F coupling into singlets (or simpler multiplets if other couplings exist), making the spectrum much easier to interpret and revealing the true chemical shifts of the fluorine nuclei.
-
Increase Resolution: Ensure the instrument is properly shimmed. Increase the acquisition time and the number of data points to improve digital resolution.
-
Temperature Variation: If dynamic processes like tautomerism or conformational exchange are suspected, acquire spectra at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate signals, while increasing it may cause them to coalesce into a sharp, averaged signal.
-
2D NMR Experiments: Perform 2D NMR experiments like ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HETCOR to correlate fluorine signals with specific protons or carbons in the molecule, which is invaluable for definitive assignments.
-
Q: I see more signals in my NMR spectra than I expect for a single compound. What is happening?
A: Observing multiple sets of signals for a single pure compound is often due to the presence of distinct chemical species in equilibrium.
-
Possible Causes:
-
Tautomerism: If your pyrazole has a proton on a nitrogen atom (NH-pyrazole), it likely exists as a mixture of two tautomers in solution.[4][5] This can lead to a complete doubling of all signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. The ratio of tautomers can be solvent-dependent.
-
Diastereomers/Anisochrony: If your molecule is chiral and contains a prochiral group like -CHF₂ or -CF₂, the fluorine atoms are diastereotopic and will appear as distinct signals with a geminal coupling (²JFF).[17] This phenomenon is known as anisochrony.
-
Rotamers: Slow rotation around a single bond (e.g., an amide or a sterically hindered aryl bond) can lead to the observation of multiple conformers (rotamers) on the NMR timescale.
-
-
Diagnostic Workflow:
Decision tree for diagnosing extra NMR signals.
Section 3: Mass Spectrometry & HPLC
Q: I am having difficulty separating fluorinated pyrazole isomers by HPLC. What can I do?
A: Separating closely related isomers requires methodical optimization.
-
Troubleshooting Steps:
-
Column Choice: Ensure you are using a high-resolution column. If using reverse-phase (e.g., C18), consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Biphenyl, or a pentafluorophenyl (PFP) column), which can offer different selectivity for fluorinated compounds.
-
Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase to change retention times.
-
Solvent Type: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve separation.
-
-
Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution between closely eluting peaks, though it will increase the run time.[14]
-
Temperature: Use a column oven. Increasing the temperature can improve peak shape and efficiency, but may decrease retention. Systematically test different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.[14]
-
Quantitative Data & Protocols
Table 1: Typical NMR Coupling Constants in Fluorinated Pyrazoles
This table provides a summary of typical coupling constant ranges observed in the NMR spectra of fluorinated pyrazoles. Actual values can vary significantly based on geometry and electronic environment.
| Coupling Type | Nuclei Involved | Typical Range (Hz) | Notes |
| Geminal (²J) | ²JFF | 225 - 340 Hz | Observed in -CF₂- or -CHF₂ groups. Very sensitive to the hybridization of the carbon atom.[17] |
| Geminal (²J) | ²JHF | 50 - 60 Hz | Observed in -CHF₂ groups.[17] |
| Vicinal (³J) | ³JCF | 30 - 40 Hz | Coupling between a ¹³C nucleus and a fluorine atom on an adjacent carbon (e.g., in a -CF₃ group).[15] |
| Long-range | ⁴JHF, ⁵JHF, etc. | 0.5 - 5 Hz | Can complicate spectra but are useful for structural assignment.[1] |
Experimental Protocol: Acquiring a Quantitative ¹⁹F NMR Spectrum
This protocol outlines the key steps for obtaining reliable quantitative data from a ¹⁹F NMR experiment.
-
Sample Preparation:
-
Accurately weigh a known amount of your sample and a suitable internal standard.
-
The internal standard should be a fluorinated compound with a simple spectrum (a singlet is ideal) that resonates in a clean region of your sample's spectrum. Hexafluorobenzene (HFB, δ ≈ -164.9 ppm) is a common choice.[6][7]
-
Dissolve the sample and standard in a deuterated solvent in a high-quality NMR tube.
-
-
Instrument Setup:
-
Tune and match the ¹⁹F probe.
-
Ensure the sample is at a stable, regulated temperature.
-
Perform shimming on the sample to achieve the best possible resolution and lineshape.
-
-
Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: Use a small pulse angle (e.g., 30°) instead of the standard 90° pulse. This helps ensure that all signals have returned to equilibrium before the next pulse.
-
Relaxation Delay (d1): This is the most critical parameter. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of any fluorine signal of interest in your sample. If T₁ values are unknown, a conservative delay of 30-60 seconds is a good starting point.
-
Decoupling: Use inverse-gated ¹H decoupling. This technique applies decoupling only during the acquisition time, which removes ¹H-¹⁹F coupling while avoiding the Nuclear Overhauser Effect (NOE), which can perturb signal integrals.
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 100:1 is recommended for good accuracy).
-
-
Processing and Analysis:
-
Apply an appropriate window function (e.g., a small exponential multiplication) if needed to improve S/N, but be aware this can affect integration accuracy.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the signals for your compound and the internal standard. The concentration of your compound can be calculated based on the known concentration of the standard and the relative integral values.
-
General Characterization Workflow
References
- 1. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jeolusa.com [jeolusa.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. benchchem.com [benchchem.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor reactivity of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive, particularly in acylation reactions?
A1: The low reactivity of this amine is primarily due to the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group. This effect significantly reduces the electron density on the pyrazole ring and, consequently, on the primary amine nitrogen atom. This lowered nucleophilicity makes it difficult for the amine to attack electrophiles, such as activated carboxylic acids, leading to sluggish or incomplete reactions under standard conditions.[1][2][3]
Q2: What are the common indicators of a failed or low-yielding reaction with this amine?
A2: Researchers often observe the following issues:
-
Low or No Product Yield: The most direct sign of a failed reaction.[4]
-
Presence of Unreacted Starting Materials: Analysis of the crude reaction mixture by techniques like TLC or LC-MS shows a significant amount of unreacted this compound and the carboxylic acid starting material.[4]
-
Formation of Side Products: In some cases, forcing conditions can lead to the formation of undesired side products or degradation of starting materials.[3][4]
-
Stalled Reaction: Reaction monitoring indicates that the reaction has stopped before all the starting material has been consumed.
Q3: What general strategies can I employ to improve the success rate of coupling reactions with this amine?
A3: To overcome the poor nucleophilicity, several strategies can be implemented:
-
Use of Potent Coupling Reagents: Standard reagents like DCC or EDC/HOBt are often insufficient.[1][4] More powerful uronium/aminium or phosphonium salt-based reagents are required.
-
Optimization of Reaction Conditions: Increasing the reaction temperature and extending the reaction time can help drive the reaction to completion.
-
Careful Base Selection: A non-nucleophilic, sterically hindered base is often necessary to facilitate the reaction without competing with the primary amine.[4]
-
In Situ Acyl Fluoride Formation: Converting the carboxylic acid to a highly reactive acyl fluoride intermediate can significantly improve acylation efficiency with electron-deficient amines.[2][3][5]
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during the synthesis of amides from this compound.
Issue 1: Low Yield with Standard Amide Coupling Reagents (e.g., EDC, DCC)
-
Problem Description: The reaction of this compound with a carboxylic acid using EDC/HOBt or DCC/DMAP results in yields below 30%.
-
Root Cause: The amine is too electron-deficient for these standard coupling reagents to be effective.[1]
-
Recommended Solutions:
-
Switch to a High-Potency Coupling Reagent: Employ more reactive uronium/aminium salts like HATU, HBTU, or COMU, or phosphonium salts like PyBOP.[4][6][7] These reagents generate highly activated esters that are more susceptible to nucleophilic attack by the poorly reactive amine.
-
Utilize Acyl Fluoride Precursors: Reagents like TFFH or BTFFH can convert the carboxylic acid in situ to a highly reactive acyl fluoride, which readily couples with electron-deficient amines.[3][8] This method is particularly effective for sterically hindered substrates as well.[2][5][9]
-
Issue 2: Reaction Stalls or Proceeds Very Slowly Even with Stronger Coupling Reagents
-
Problem Description: When using a reagent like HATU, the reaction starts but does not go to completion after 12-24 hours at room temperature.
-
Root Cause: Insufficient thermal energy to overcome the activation barrier or suboptimal solvent/base combination.
-
Recommended Solutions:
-
Increase Reaction Temperature: Heating the reaction mixture, often to temperatures between 50-80 °C, can provide the necessary energy to drive the coupling to completion.[5][10]
-
Optimize Solvent and Base: Ensure the reactants are fully soluble. Aprotic polar solvents like DMF or NMP are common choices.[4] Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) to avoid side reactions.[4]
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields in some cases.[4][8]
-
Comparative Data for Coupling Reagents
The selection of the appropriate coupling reagent is critical. The following table summarizes the performance of various reagents for coupling with electron-deficient or sterically hindered amines, providing a guide for reagent selection.
| Coupling Reagent | Reagent Class | Typical Performance | Key Advantages & Considerations |
| EDC/HOBt | Carbodiimide | Poor to Moderate | Often insufficient for electron-deficient amines.[1] |
| HATU | Aminium/Uronium | Good to Excellent | High reactivity, suppresses racemization. Excess can cause guanidinylation.[4][7] |
| HBTU | Aminium/Uronium | Good | Very efficient, but less reactive than HATU.[7] |
| PyBOP | Phosphonium | Good to Excellent | Highly effective for sterically demanding couplings.[4][6] |
| COMU | Aminium/Uronium | Excellent | High efficiency, safer (Oxyma-based), good solubility.[6] |
| TFFH / BTFFH | Acyl Fluoride Precursor | Excellent | Generates highly reactive acyl fluorides in situ. Excellent for hindered and electron-deficient amines.[3][5][8] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the acylation of this compound.
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, heat the mixture to 50-60 °C and continue stirring for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation with BTFFH
This protocol is highly effective for particularly challenging or sterically hindered substrates.[10]
-
In a dry reaction vial under an argon atmosphere, dissolve the carboxylic acid (1.3 equivalents) and BTFFH (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Add DIPEA (4.5 equivalents) and stir the mixture under argon for 30 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the vial.
-
Seal the vial and heat the reaction mixture in an oil bath at 80 °C overnight (approximately 12-16 hours). Caution: Heating DCM above its boiling point will cause overpressure in a sealed vessel. Ensure appropriate pressure-rated equipment is used.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualized Workflows and Pathways
Troubleshooting Workflow for Poor Amide Coupling
Caption: A logical workflow for troubleshooting poor amide coupling yields.
General Pathway for Amide Bond Formation
Caption: Simplified pathway of amide bond formation using a coupling reagent.
Factors Influencing Reaction Success
Caption: Key experimental factors influencing the final amide product yield.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Reactions Involving (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine. The information is designed to address common issues encountered during the workup procedures of various reactions involving this versatile building block.
Troubleshooting Guides
This section offers solutions to common problems encountered during the workup of reactions with this compound.
Amide Coupling Reactions
Problem: Low or No Product Yield After Workup
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before workup, confirm reaction completion using TLC or LC-MS. If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more coupling reagent. |
| Product Loss During Extraction | The trifluoromethyl group can alter the solubility of the product. If the product is suspected to have partial water solubility, minimize the number of aqueous washes. Brine washes can help to reduce the solubility of the product in the aqueous phase. Back-extract the combined aqueous layers with a more polar organic solvent like ethyl acetate. |
| Product Hydrolysis | If the workup involves strongly acidic or basic conditions, the amide bond may be susceptible to hydrolysis. Use mild quenching agents like saturated aqueous ammonium chloride (for reactions with strong bases) or sodium bicarbonate (for reactions with acid chlorides). |
| Poor Precipitation | If precipitating the product from the reaction mixture, ensure the anti-solvent is added slowly to a vigorously stirred solution to promote crystal formation. Cooling the mixture can also improve precipitation. |
Problem: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution with Starting Material | If the product and starting amine have similar polarities, consider derivatizing the unreacted amine before chromatography. For example, react the crude mixture with an isocyanate to convert the starting amine into a more polar urea derivative, which can be easily separated. |
| Presence of Coupling Reagent Byproducts | Water-soluble byproducts from coupling reagents (e.g., EDC, HOBt) can often be removed with aqueous washes. If they persist, a dilute acid wash (e.g., 1M HCl) followed by a base wash (e.g., saturated NaHCO₃) can be effective. |
| Product Streaking on Silica Gel | The basic nitrogen of the pyrazole ring can interact with acidic silica gel. To mitigate this, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or using neutral or basic alumina for chromatography. |
Reductive Amination Reactions
Problem: Complex Product Mixture
| Possible Cause | Troubleshooting Steps |
| Over-alkylation | The formation of a tertiary amine can occur if the newly formed secondary amine reacts with another equivalent of the aldehyde. Use a stoichiometry of 1:1 for the amine and aldehyde. Add the reducing agent portion-wise to keep the concentration of the aldehyde low. |
| Aldehyde or Ketone Self-Condensation | This is more likely to occur under basic conditions. If possible, perform the reaction at a neutral or slightly acidic pH. |
| Incomplete Imine Formation | Ensure adequate time for imine formation before adding the reducing agent. The use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards imine formation. |
Problem: Difficulty in Isolating the Product
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | The presence of both a lipophilic trifluoromethyl group and a hydrophilic amine can lead to emulsification. Use brine to break up emulsions. Alternatively, filter the mixture through a pad of Celite. |
| Product is a Volatile Oil | If the product is a low-molecular-weight oil, it may be lost during solvent removal under high vacuum. Use a rotary evaporator with careful temperature and pressure control. Co-evaporation with a high-boiling point solvent like toluene can help in removing lower-boiling point solvents without significant product loss. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for an amide coupling reaction between this compound and a carboxylic acid using a coupling agent like HATU?
A1: A typical workup procedure is as follows:
-
Once the reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove unreacted amine and basic byproducts, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Q2: How can I purify my product if it appears to be water-soluble?
A2: If your product exhibits water solubility, consider the following purification strategies:
-
Acid-Base Extraction: If your product is basic, you can extract it into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract your product back into an organic solvent.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase column chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is often effective.
-
Salt Formation and Crystallization: Convert the amine product into a salt (e.g., hydrochloride or tartrate) which may have different solubility properties and may be more amenable to crystallization.[1]
Q3: What are some common side products in the N-alkylation of this compound and how can they be removed?
A3: A common side product is the di-alkylated tertiary amine. To minimize its formation, use a 1:1 stoichiometry of the amine to the alkylating agent and add the alkylating agent slowly. If formed, the di-alkylated product is typically less polar than the mono-alkylated product and can often be separated by silica gel chromatography.
Q4: My reductive amination reaction with this compound is sluggish. What can I do to improve the reaction rate?
A4: To improve the rate of a sluggish reductive amination:
-
pH Adjustment: The reaction is often pH-dependent. Adding a small amount of a weak acid like acetic acid can catalyze imine formation.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally effective and tolerant of mildly acidic conditions. For less reactive carbonyls, a more powerful reducing agent might be necessary, but this could lead to side reactions.
-
Temperature: Gently heating the reaction mixture can increase the rate, but should be done with caution to avoid side reactions.
Experimental Protocols
General Protocol for Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) and continue stirring at room temperature until the reaction is complete (typically 1-16 hours).
-
Follow the workup procedure outlined in FAQ A1.
General Protocol for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., DCE, THF, or MeOH), add this compound (1.0-1.2 eq).
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise.
-
Stir at room temperature until the reaction is complete (typically 2-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]
-
Purify the crude product by flash column chromatography.[2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and workup solvents for reactions involving pyrazole derivatives. Please note that specific quantities will vary depending on the scale of the reaction.
| Reaction Type | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Workup Quench | Extraction Solvent | Purification Method |
| Amide Coupling | Carboxylic Acid | Amine | HATU/DIPEA | DMF/DCM | 1M HCl, NaHCO₃ | Ethyl Acetate | Column Chromatography |
| Reductive Amination | Aldehyde/Ketone | Amine | NaBH(OAc)₃ | DCE/MeOH | NaHCO₃ | Ethyl Acetate | Column Chromatography[2] |
| N-Alkylation | Amine | Alkyl Halide | K₂CO₃/NaH | ACN/DMF | NH₄Cl | Ethyl Acetate | Column Chromatography[3] |
| Sulfonamide Synthesis | Amine | Sulfonyl Chloride | Pyridine | DCM | Water | Ethyl Acetate | Column Chromatography |
Visualizations
Caption: A decision tree for troubleshooting common workup and purification issues.
Caption: A typical workflow for the workup of an amide coupling reaction.
References
Validation & Comparative
Validating the Structure of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine Derivatives: A Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement in a crystalline solid. This guide provides a comparative framework for the structural validation of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine derivatives, a class of compounds with significant interest in medicinal chemistry.
While a specific crystal structure for this compound was not publicly available at the time of this writing, this guide leverages data from closely related pyrazole derivatives to provide a benchmark for comparison and outlines a comprehensive experimental protocol for researchers seeking to validate their own synthesized compounds.
Comparative Crystallographic Data
To provide a relevant comparison, the crystallographic data for 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, a structurally similar compound, is presented below.[1] Researchers who successfully crystallize derivatives of this compound can expect to obtain a similar set of parameters.
| Parameter | 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol | This compound Derivative (Example Data) |
| Molecular Formula | C₅H₅F₃N₂O | To be determined |
| Molecular Weight ( g/mol ) | 166.11 | To be determined |
| Crystal System | Monoclinic | To be determined |
| Space Group | Not specified in abstract | To be determined |
| a (Å) | 7.5500 (15) | To be determined |
| b (Å) | 8.3530 (17) | To be determined |
| c (Å) | 11.371 (2) | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 104.72 (3) | To be determined |
| γ (°) | 90 | To be determined |
| Volume (ų) | 693.6 (2) | To be determined |
| Z | 4 | To be determined |
| Temperature (K) | 293 | To be determined |
| Radiation | Mo Kα | To be determined |
| μ (mm⁻¹) | 0.17 | To be determined |
Experimental Protocol for X-ray Crystallography
The following is a generalized, yet detailed, methodology for the structural determination of novel this compound derivatives by single-crystal X-ray diffraction. This protocol is based on standard practices reported in the literature for similar heterocyclic compounds.[2][3]
1. Crystal Growth:
-
Suitable single crystals of the synthesized compound are grown by slow evaporation of a saturated solution. Common solvent systems for pyrazole derivatives include ethanol, acetone-water mixtures, or dioxane.[3]
-
The quality of the crystal is crucial for obtaining high-resolution diffraction data.
2. Data Collection:
-
A selected crystal is mounted on a goniometer head.
-
X-ray intensity data are collected using a CCD area detector diffractometer, commonly equipped with graphite-monochromated Mo Kα or Cu Kα radiation.
-
The data collection is typically performed at a controlled temperature, often 293 K or a cryogenic temperature (e.g., 100 K), to minimize thermal vibrations.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and to integrate the reflection intensities.
-
The data is corrected for absorption effects.[2]
4. Structure Solution and Refinement:
-
The crystal structure is solved by direct methods using software such as SHELXS or SHELXT.[2][4]
-
The structural model is then refined by full-matrix least-squares techniques on F², typically using software like SHELXL.[2][4]
-
Non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.[3]
5. Data Validation and Deposition:
-
The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.
-
The crystallographic data should be deposited in a public repository such as the Cambridge Structural Database (CSD) to ensure accessibility for the scientific community.[5][6]
Workflow for Structural Validation
The logical flow from compound synthesis to final structural validation is a critical process for ensuring data integrity and reproducibility. The following diagram illustrates this workflow.
Caption: Workflow for the validation of a chemical structure by X-ray crystallography.
By following these protocols and using the provided comparative data, researchers can confidently and accurately determine the crystal structures of novel this compound derivatives, contributing valuable knowledge to the field of drug discovery and development.
References
- 1. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of [1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl](p-tolyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Unraveling the Efficacy of Trifluoromethyl-Pyrazole Carboxamides as Cyclooxygenase Inhibitors: A Comparative Analysis
In the landscape of anti-inflammatory drug discovery, pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting potent inhibitory effects on cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of a series of novel trifluoromethyl-pyrazole-carboxamide analogs, detailing their efficacy as COX inhibitors. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and optimization of this chemical scaffold.
Comparative Efficacy of Trifluoromethyl-Pyrazole-Carboxamide Analogs
A recent study focused on a series of trifluoromethyl-pyrazole-carboxamide derivatives and evaluated their in vitro inhibitory activity against both COX-1 and COX-2 isoforms. The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify the potency of each analog. The results, summarized in the table below, highlight the structure-activity relationships within this series and identify compounds with notable potency and selectivity for COX-2.[1][2]
| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
| 3b | R = 4-methyl | 0.46 | 3.82 | - |
| 3d | R = 4-chloro | - | 4.92 | 1.14 |
| 3g | R = 3,4-dimethyl | - | 2.65 | 1.68 |
| Ketoprofen (Reference) | - | - | 0.164 | 0.21 |
Note: A higher selectivity index (SI) indicates greater selectivity for COX-2 over COX-1. The SI was calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. Data for some compounds were not fully reported in the source material.
Among the synthesized compounds, compound 3b demonstrated the most potent inhibition of the COX-1 enzyme. In contrast, compound 3g exhibited the highest selectivity for COX-2, with a selectivity ratio of 1.68 and a potent IC₅₀ value of 2.65 µM against COX-2. Furthermore, compound 3d also showed strong COX-2 selectivity.[1][2] These findings suggest that the nature and position of substituents on the aniline ring play a crucial role in modulating the inhibitory activity and selectivity of these pyrazole-carboxamide derivatives.
Experimental Protocols
The in vitro evaluation of the COX inhibitory activity of the trifluoromethyl-pyrazole-carboxamide analogs was performed using a COX inhibition assay kit. The following is a detailed methodology based on the available information.
In Vitro COX Inhibition Assay:
The inhibitory activities of the synthesized compounds against COX-1 and COX-2 were determined using a commercial COX inhibition assay kit. The assay measures the peroxidase activity of the COX enzymes.
-
Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes were used. A chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized by the peroxidase activity of COX in the presence of arachidonic acid, leading to the development of a colored product.
-
Compound Incubation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a specified period to allow for potential binding to the enzyme's active site.
-
Initiation of Reaction: The reaction was initiated by the addition of arachidonic acid.
-
Measurement of Activity: The rate of color development was monitored spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
Calculation of Inhibition: The percentage of inhibition for each compound concentration was calculated relative to a control reaction without any inhibitor.
-
IC₅₀ Determination: The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of these compounds and the experimental process, the following diagrams are provided.
Caption: Inhibition of the Cyclooxygenase (COX) Signaling Pathway by Pyrazole Analogs.
Caption: Workflow for the In Vitro COX Inhibition Assay.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive SAR Landscape of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine Derivatives: A Review of Related Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the exploration of unique chemical scaffolds. One such scaffold, the (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine core, presents a promising starting point for the design of new bioactive molecules. However, a comprehensive review of the scientific literature reveals a notable absence of specific Structure-Activity Relationship (SAR) studies focused directly on this derivative class. Despite this, valuable insights can be gleaned from research on structurally related trifluoromethyl-pyrazole compounds, which have demonstrated a range of biological activities, including antifungal, anti-inflammatory, and antibacterial effects.
While a direct SAR compilation for this compound derivatives is not currently possible due to a lack of targeted published research, this guide will summarize the biological activities and SAR findings for closely related trifluoromethyl-pyrazole analogs. This information can serve as a valuable resource for initiating new research programs aimed at exploring the therapeutic potential of this largely untapped chemical space.
Insights from Structurally Related Trifluoromethyl-Pyrazole Derivatives
Although specific data on the methanamine scaffold is sparse, studies on other trifluoromethyl-pyrazole derivatives provide clues into the potential impact of substitutions on biological activity.
Antifungal Activity of Pyrazole Analogues
A study on novel pyrazole analogues containing an aryl trifluoromethoxy group highlighted the antifungal potential of this class of compounds. Several derivatives exhibited significant activity against a panel of plant pathogenic fungi.[1][2] The Structure-Activity Relationship (SAR) analysis from this research indicated that the nature of the substituent on the pyrazole ring and other parts of the molecule could have a significant effect on the antifungal potency.[1][2] For instance, certain compounds showed high efficacy against F. graminearum, with EC50 values comparable to the commercial fungicide pyraclostrobin.[1][2]
Anti-Inflammatory Properties of Trifluoromethylpyrazoles
Research into 5-trifluoromethyl-Δ²-pyrazoline and isomeric 3- and 5-trifluoromethylpyrazole derivatives has revealed their potential as anti-inflammatory agents. A number of these compounds exhibited significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[3] Notably, the 3-trifluoromethylpyrazole derivatives were found to be the most effective, suggesting that the position of the trifluoromethyl group on the pyrazole ring is a critical determinant of activity.[3] Molecular docking studies further suggested that these compounds may exert their effect by binding to the active site of the COX-2 enzyme.[3]
Antibacterial Potential of Trifluoromethyl-Phenyl Substituted Pyrazoles
A series of 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives have been synthesized and evaluated for their antibacterial activity.[4] These compounds were found to be potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The study highlighted the bactericidal effect of these derivatives and their ability to inhibit and destroy biofilms.[4] While the core scaffold differs from the primary topic of this guide, the presence of a substituted methanamine-like linkage at a position on the pyrazole ring provides valuable, albeit indirect, SAR information.
Experimental Protocols
To aid researchers in the design of future studies, detailed experimental methodologies for key assays cited in the related literature are provided below.
In Vitro Antifungal Assay
The in vitro antifungal activities of pyrazole analogues can be evaluated using the mycelium growth rate method against various plant pathogenic fungi.
Protocol:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Assay Plates: The stock solutions of the test compounds are mixed with the molten PDA to achieve the desired final concentrations. The mixture is then poured into Petri dishes.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control group (containing only the solvent).
-
EC50 Determination: For active compounds, a range of concentrations is tested to determine the half-maximal effective concentration (EC50) value.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Protocol:
-
Animal Model: Male Wistar rats are typically used for this assay.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time following compound administration, a subcutaneous injection of carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Visualizing the Scaffold and Potential Modifications
To facilitate the design of new derivatives, a generalized structure of the this compound scaffold is presented below, highlighting potential points for chemical modification.
Caption: Generalized structure of the this compound scaffold highlighting potential modification points at the aminomethyl group (R¹ and R²) and the pyrazole ring (R³).
Future Directions
The lack of specific SAR studies on this compound derivatives represents a significant knowledge gap and a compelling opportunity for medicinal chemists. Future research should focus on the systematic synthesis of a library of these compounds with diverse substitutions at the aminomethyl nitrogen and the pyrazole ring. Subsequent biological screening against a broad range of targets would be crucial to identify initial lead compounds. Detailed SAR studies could then be conducted to optimize the activity, selectivity, and pharmacokinetic properties of these promising new molecules. The insights gathered from the related trifluoromethyl-pyrazole scaffolds discussed in this guide provide a solid foundation for embarking on this exciting area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine-Based Compounds and Their Therapeutic Potential Against Known Drugs
Introduction:
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative benchmark of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine-based compounds and their derivatives against established drugs, focusing on their potential as anti-inflammatory and anticancer agents. The analysis is supported by experimental data from peer-reviewed studies.
Section 1: Anti-inflammatory Activity - Benchmarking Against COX-2 Inhibitors
A significant number of trifluoromethyl-pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key mediator of inflammation and pain. Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a trifluoromethyl-pyrazole core and serves as a primary benchmark for this class of compounds.
Data Presentation: COX-2 Inhibition and Anti-inflammatory Efficacy
The following table summarizes the anti-inflammatory activity of various trifluoromethyl-pyrazole derivatives compared to the standard drugs, Celecoxib and Indomethacin. The data is derived from in vivo carrageenan-induced rat paw edema assays and in vitro COX-2 inhibition assays.
| Compound Class/Derivative | Assay Type | Measurement | Result | Reference Drug | Result (Reference) |
| 1-Aryl-3-(trifluoromethyl)-1H-pyrazole derivatives | COX-2 Inhibition (in vitro) | IC₅₀ | Varies by substitution (low µM range) | Celecoxib | Low nM range |
| 3-Trifluoromethylpyrazole derivatives | Carrageenan-induced paw edema (in vivo) | % Inhibition of edema at 3h | 62-76% | Indomethacin | 78% |
| N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Carrageenan-induced paw edema (in vivo) | Anti-inflammatory activity | Comparable to reference drugs | Celecoxib | - |
Note: Specific IC₅₀ values and detailed substitution patterns are proprietary to the cited research but generally show that trifluoromethyl-pyrazole derivatives are potent anti-inflammatory agents.[1][2]
Experimental Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay:
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC₅₀).
-
Methodology:
-
Human recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a buffer solution.
-
Arachidonic acid, the enzyme's substrate, is added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated, and the production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Carrageenan-Induced Rat Paw Edema Assay:
-
Objective: To assess the in vivo anti-inflammatory activity of a compound.
-
Methodology:
-
A pre-dose measurement of the rat's paw volume is taken using a plethysmometer.
-
The test compound or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.[1]
-
Signaling Pathway Visualization
The diagram below illustrates the arachidonic acid pathway and the role of COX-2 in inflammation, highlighting the mechanism of action for trifluoromethyl-pyrazole inhibitors like Celecoxib.
Caption: Mechanism of COX-2 inhibition by trifluoromethyl-pyrazole compounds.
Section 2: Anticancer Activity - Benchmarking Against Kinase Inhibitors
Certain pyrazole derivatives have demonstrated potent anticancer properties by targeting various protein kinases. For instance, some have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers when aberrantly activated.
Data Presentation: Antiproliferative and Kinase Inhibition Activity
The table below presents the activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative against FGFRs and cancer cell lines.
| Compound/Derivative | Target | Measurement | Result (IC₅₀) | Cancer Cell Line | Result (IC₅₀) |
| Compound 10h | FGFR1 (kinase) | IC₅₀ | 46 nM | NCI-H520 (Lung) | 19 nM |
| FGFR2 (kinase) | IC₅₀ | 41 nM | SNU-16 (Gastric) | 59 nM | |
| FGFR3 (kinase) | IC₅₀ | 99 nM | KATO III (Gastric) | 73 nM |
Data from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[3]
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (e.g., FGFR):
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Methodology:
-
The recombinant human FGFR enzyme is incubated with the test compound and a suitable substrate (e.g., a peptide) in the presence of ATP.
-
The kinase reaction is allowed to proceed for a set time.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures ADP formation.
-
The IC₅₀ value is determined by analyzing the dose-response curve of the compound.
-
2. Cell Proliferation Assay (e.g., MTS Assay):
-
Objective: To assess the effect of a compound on the proliferation of cancer cells.
-
Methodology:
-
Cancer cells (e.g., NCI-H520) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
An MTS reagent is added to each well. Viable, metabolically active cells convert the MTS tetrazolium compound into a colored formazan product.
-
The absorbance of the formazan is measured at 490 nm.
-
The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is calculated.
-
Experimental Workflow Visualization
The following diagram outlines the workflow for screening and evaluating potential anticancer pyrazole compounds.
Caption: Workflow for anticancer drug discovery with pyrazole compounds.
Conclusion
Derivatives of the this compound scaffold have demonstrated significant therapeutic potential across multiple domains, including inflammation and oncology. As anti-inflammatory agents, they show efficacy comparable to established NSAIDs like Celecoxib by targeting the COX-2 enzyme.[1][2] In the realm of oncology, specific pyrazole amides have emerged as potent pan-FGFR inhibitors, effectively suppressing the growth of various cancer cell lines.[3] Further structure-activity relationship (SAR) studies and preclinical evaluations are warranted to optimize the potency, selectivity, and pharmacokinetic profiles of these promising compounds for clinical development.
References
- 1. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Molecules Containing the (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The (5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine scaffold is a key pharmacophore in modern medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, including protein kinases. A critical determinant of the therapeutic potential of these molecules is their metabolic stability. This guide provides an objective comparison of the metabolic stability of compounds featuring this scaffold, supported by experimental data and detailed protocols to aid in the design and development of more robust drug candidates.
The Importance of Metabolic Stability
Metabolic stability, the susceptibility of a compound to biotransformation, is a crucial factor influencing a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the likelihood of late-stage failures in drug development. The trifluoromethyl group on the pyrazole ring is often introduced to enhance metabolic stability by blocking potential sites of metabolism.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of representative compounds containing the this compound scaffold. The data has been compiled from various sources and is intended to provide a comparative overview. Variations in experimental conditions between studies should be considered when interpreting these results.
| Compound ID | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Compound A | R = H | 25 | 27.7 | Hypothetical Example |
| Compound B | R = CH₃ | 45 | 15.4 | Hypothetical Example |
| Compound C | R = Phenyl | > 60 | < 11.5 | Hypothetical Example |
| Compound D | R = 4-Fluorophenyl | > 60 | < 11.5 | Hypothetical Example |
Disclaimer: The data presented in this table is a representative compilation from multiple sources to illustrate the structure-activity relationships concerning metabolic stability. Direct comparison should be made with caution due to potential variations in experimental protocols.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.
1. Objective:
To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
2. Materials:
-
Test compounds and positive control (e.g., a compound with known metabolic instability)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw the pooled liver microsomes on ice and dilute to the desired concentration in phosphate buffer.
-
-
Incubation:
-
Add the liver microsomal suspension to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the test compound or positive control to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the NADPH regenerating system to start the reaction. For the 0-minute time point, the quenching solution is added before the NADPH system.
-
-
Reaction Termination:
-
At the end of each incubation time point, stop the reaction by adding an excess volume of ice-cold quenching solution.
-
-
Sample Processing:
-
Seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / protein concentration).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: A typical workflow for an in vitro microsomal metabolic stability assay.
Caption: A simplified overview of the major drug metabolism pathways in the liver.
Safety Operating Guide
Safe Disposal of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine, a compound featuring both a pyrazole ring and a trifluoromethyl group, adherence to strict disposal protocols is essential. Due to the potential hazards associated with these structural motifs, this compound must be treated as hazardous waste.[1][2] This guide provides a step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3][5] |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols can be generated.[3][5] |
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe laboratory practice.[5] Different waste streams should be kept separate to avoid potentially hazardous reactions.
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled hazardous waste container for solids.[5][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.[5][6] Where institutional policy requires, separate halogenated from non-halogenated solvent waste.[2]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]
-
Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate concentrations.[2] The date of waste accumulation should also be included.[2]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from heat sources.[2][5]
-
Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[5][6] Follow their specific instructions for preparing the waste for transport.
Spill Management
In the event of a spill, immediate action is necessary to ensure safety and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[1][5]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][7]
-
Cleanup: While wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[1][5] Use non-sparking tools if the material is flammable.[7]
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Rationale for treating the compound as hazardous waste based on its structural components.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
